Product packaging for Rifampicin sodium(Cat. No.:CAS No. 38776-75-9)

Rifampicin sodium

Cat. No.: B13731997
CAS No.: 38776-75-9
M. Wt: 844.9 g/mol
InChI Key: PPGHYTPFGILTSZ-PPJQWWMSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rifampicin Sodium, with the chemical formula C43H57N4NaO12 and a molecular weight of 844.935 g/mol , is a sodium salt of the broad-spectrum antibiotic rifampin. This compound is a critical tool in biomedical research, primarily for its potent mechanism of action: it inhibits bacterial DNA-dependent RNA polymerase (RNAP), effectively halting RNA synthesis and leading to bactericidal effects . This makes it a cornerstone agent in studies related to tuberculosis and other bacterial infections caused by organisms such as Mycobacterium avium complex and Staphylococcus aureus (including MRSA strains) . Beyond its direct antimicrobial applications, this compound is widely utilized in pharmaceutical development and drug delivery research. It serves as a model drug in the fabrication of advanced delivery systems, such as sodium alginate beads and PLGA microspheres, where it is used to study and improve controlled release properties, drug-loading efficiency, and encapsulation . Its incorporation into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) is particularly valuable for developing sustained-release formulations and targeted delivery systems for infectious disease treatment . Researchers value this compound for exploring nanoparticle-based delivery and combinatorial therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H57N4NaO12 B13731997 Rifampicin sodium CAS No. 38776-75-9

Properties

CAS No.

38776-75-9

Molecular Formula

C43H57N4NaO12

Molecular Weight

844.9 g/mol

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

InChI

InChI=1S/C43H58N4O12.Na/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49;/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55);/q;+1/p-1/b12-11+,19-14+,22-13-,44-20+;/t21-,23+,24+,25+,29-,34-,35+,39+,43-;/m0./s1

InChI Key

PPGHYTPFGILTSZ-PPJQWWMSSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C=N/N5CCN(CC5)C)/C.[Na+]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C=NN5CCN(CC5)C)C.[Na+]

Origin of Product

United States

Chemical Synthesis, Derivatization, and Structural Elucidation of Rifampicin Sodium

Advanced Synthetic Methodologies for Rifampicin (B610482) Sodium Production

Rifampicin is a semisynthetic antibiotic derived from Rifamycin (B1679328). The production of Rifampicin typically begins with Rifamycin SV, which is obtained from the fermentation of the bacterium Amycolatopsis mediterranei. Traditional synthesis involves multiple steps, including the preparation of an intermediate, 3-formylrifamycin SV. However, more advanced, streamlined methodologies have been developed to improve efficiency, yield, and product purity.

One significant advancement is the development of "one-pot" synthesis processes. These methods circumvent the need for isolating and purifying intermediates, thus simplifying the technical process and shortening the production cycle. google.comgoogle.com A common industrial synthesis route starts with Rifamycin S, the oxidized form of Rifamycin SV. In a key step, Rifamycin S is reacted with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine in an aprotic dipolar solvent like dimethylformamide (DMF). google.com This reaction, often carried out in the presence of formaldehyde (B43269) or its polymeric form, paraformaldehyde, leads to the formation of an oxazine-rifamycin intermediate. google.com

This intermediate is then directly reacted with 1-amino-4-methylpiperazine (B1216902) without being isolated. google.com The condensation reaction is carefully controlled, typically by maintaining the pH between 5 and 7 with the addition of a medium-strength acid such as acetic or oxalic acid, to yield Rifampicin. google.com This acid addition not only accelerates the reaction but also minimizes the formation of by-products. google.com The final product, Rifampicin, is then isolated and can be converted to its sodium salt. Variations of this process aim to further enhance yield and quality by optimizing reaction conditions, such as temperature and reactant ratios, and by employing different reagents for the key cyclization and condensation steps.

Semisynthetic Modifications and Derivatization Strategies of Rifampicin Sodium for Research Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Rifampicin relates to its antimicrobial activity and for developing new analogues with improved properties. These studies involve the targeted chemical modification of the Rifampicin scaffold. Key areas of modification include the C-3 position of the naphthoquinone ring and the aliphatic ansa bridge.

Modifications at the C-3 position have been extensively explored. The hydrazone side chain at C-3 is a common target for derivatization. For instance, reacting 3-formylrifamycin SV with various hydrazines or amines other than 1-amino-4-methylpiperazine can generate a wide array of analogues. researchgate.net The goal of these modifications is often to enhance activity against resistant bacterial strains or to alter the pharmacokinetic profile of the drug.

The ansa bridge, the long aliphatic chain spanning the naphthoquinone core, offers another site for modification, although it is often more synthetically challenging. Early studies showed that even minor changes, such as acetylating the hydroxyl groups at C-21 or C-23, could lead to a loss of activity. However, certain modifications are tolerated. For example, the hydroxylated C-25 derivative (a primary metabolite) retains activity. Another successful modification involves the removal of the methyl group at the C-24 position to create 24-desmethylrifampicin, a compound that has shown comparable or improved activity against both sensitive and resistant Mycobacterium tuberculosis strains.

The following table summarizes selected Rifampicin analogues and the rationale behind their synthesis for SAR studies.

Analogue ClassModification SiteSynthetic StrategyPurpose of Modification
C-3 Side Chain Analogues Naphthoquinone C-3Reaction of 3-formylrifamycin SV with various amino or hydrazino compounds.Explore the impact of the side chain on potency, spectrum of activity, and resistance profiles.
Ansa Bridge Analogues Aliphatic ansa chain (e.g., C-21, C-23, C-24, C-25)Multi-step synthesis involving protection, modification, and deprotection of hydroxyl groups; or genetic engineering of the polyketide synthase pathway followed by chemical synthesis.Investigate the role of the ansa bridge in binding to RNA polymerase and identify modifications that can overcome resistance.
Benzoxazinorifamycins Naphthoquinone C-3 and C-4Synthesis of an additional ring linking the C-3 and C-4 positions.Improve pharmacokinetic properties and enhance activity against slow-growing mycobacteria.

Spectroscopic and Chromatographic Techniques for Structural Characterization of this compound and its Metabolites

A combination of spectroscopic and chromatographic methods is essential for the definitive structural characterization of this compound and for the identification and quantification of its metabolites, such as 25-desacetylrifampicin.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Rifampicin. Reversed-phase HPLC methods, often using a C18 column, are widely employed to separate Rifampicin from its metabolites and other compounds in biological matrices like plasma and urine. These methods are crucial for pharmacokinetic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) provides an even higher level of sensitivity and selectivity. LC-MS allows for the accurate determination of the mass of the parent drug and its metabolites, facilitating their unequivocal identification.

Spectroscopic Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Rifampicin has a characteristic chromophore and exhibits distinct absorbance maxima. In aqueous solutions at neutral pH, a significant absorbance peak is observed around 470 nm. wikipedia.org UV-Vis spectroscopy is often used for quantitative analysis in pharmaceutical formulations, with absorbance maxima reported at various wavelengths depending on the solvent, such as 337 nm in methanol. medchemexpress.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the Rifampicin molecule. The complex spectrum provides a molecular fingerprint, confirming the presence of hydroxyl (-OH), carbonyl (C=O), amide (N-H), and other characteristic groups within its structure.

Mass Spectrometry (MS): As mentioned with LC-MS, mass spectrometry is vital for determining the molecular weight of Rifampicin and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, which is a critical piece of data for identifying unknown metabolites or synthetic analogues.

The table below outlines the primary applications of these analytical techniques for this compound.

TechniqueApplicationInformation Obtained
HPLC Quantification in biological fluids and pharmaceutical dosage forms; Purity assessment.Retention time, concentration, separation from metabolites and impurities.
LC-MS Metabolite identification; High-sensitivity quantification.Retention time, molecular weight, structural fragments of parent drug and metabolites.
UV-Vis Spectroscopy Routine quantification.Wavelength of maximum absorbance (λmax), concentration based on Beer-Lambert law.
FTIR Spectroscopy Functional group identification; Confirmation of identity.Vibrational frequencies corresponding to specific chemical bonds (e.g., C=O, O-H, N-H).
NMR Spectroscopy Complete structural elucidation; Conformation studies.Chemical shifts and coupling constants providing detailed map of the molecular structure.

Isotopic Labeling Strategies for this compound in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug or to probe its mechanism of action. medchemexpress.com In this strategy, one or more atoms in the molecule are replaced with a heavier, stable isotope (e.g., ²H or Deuterium, ¹³C) or a radioactive isotope (e.g., ¹¹C).

For Rifampicin, isotopically labeled versions have been synthesized for use in research. Deuterium-labeled Rifampicin (e.g., Rifampicin-d3, Rifampicin-d4, Rifampicin-d8) is available commercially. targetmol.comnih.govnih.gov These stable isotope-labeled compounds are primarily used as internal standards for quantitative analysis by mass spectrometry. Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows them to be distinguished in a mass spectrometer, ensuring highly accurate quantification in complex biological samples. While primarily used for pharmacokinetics, this accurate quantification is fundamental to mechanistic studies that correlate drug concentration with a biological effect.

Furthermore, Rifampicin has been labeled with the positron-emitting radionuclide Carbon-11 ([¹¹C]RIF). nih.gov The synthesis involves reacting a demethylated Rifampicin precursor with [¹¹C]methyl iodide. nih.gov This radiolabeling strategy enables the use of Positron Emission Tomography (PET) to visualize the real-time biodistribution and pharmacokinetics of the drug in vivo. nih.gov Such studies are critical for understanding drug delivery to target sites of infection, such as tuberculous lesions, providing mechanistic insights into how the drug reaches its site of action.

While the direct use of isotopically labeled Rifampicin to probe the binding interaction with RNA polymerase is less documented in readily available literature, the synthesis of such labeled molecules is the essential first step for such experiments. For example, ¹³C-labeled Rifampicin could be used in NMR studies to investigate conformational changes upon binding to its enzyme target.

Molecular and Biochemical Mechanisms of Action of Rifampicin Sodium

Detailed Molecular Interactions with Bacterial DNA-Dependent RNA Polymerase (RNAP)

Rifampicin (B610482) sodium's primary antibacterial activity stems from its potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA. nih.govpfizer.comechemi.com This inhibition effectively halts the process of protein synthesis, ultimately leading to bacterial cell death. biorxiv.org The mechanism is highly selective for prokaryotic RNAP, with minimal effect on the mammalian counterpart. pfizer.comechemi.com

Specific Binding Sites and Residues in RNAP Beta Subunit

Rifampicin sodium binds to a specific pocket within the beta subunit (encoded by the rpoB gene) of the bacterial RNAP. nih.govbiorxiv.orgnih.gov This binding site is located deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site. nih.govnih.govasm.org The high affinity of rifampicin for this site is crucial for its inhibitory action. asm.org

Mutations conferring resistance to rifampicin predominantly occur in specific regions of the rpoB gene, collectively known as the rifampicin resistance-determining region (RRDR). nih.gov These mutations often involve single amino acid substitutions that alter the structure of the binding pocket, thereby reducing the affinity of rifampicin for the RNAP. nih.govasm.org Key amino acid residues that interact with rifampicin and are frequently implicated in resistance include those within "Rif cluster I". researchgate.net For example, in Mycobacterium tuberculosis, mutations at codons for Ser531, His526, and Asp516 in the RpoB protein are common. researchgate.net The conservation of this binding site among various bacterial species explains the broad-spectrum activity of rifampicin. nih.gov

Steric Occlusion Model of RNA Synthesis Inhibition

The binding of this compound to the RNAP beta subunit leads to the physical obstruction of the nascent RNA chain's exit path. biorxiv.orgnih.govnih.gov This "steric-occlusion" model proposes that rifampicin does not directly inhibit the catalytic activity of the RNAP at the active site but rather acts as a physical barrier. creative-diagnostics.comethz.ch Once bound, rifampicin allows the synthesis of a very short RNA transcript, typically only 2 to 3 nucleotides in length. researchgate.netcreative-diagnostics.comasm.org As the nascent RNA chain attempts to extend beyond this length, it encounters the bound rifampicin molecule, which sterically hinders its further passage through the RNA exit tunnel. biorxiv.orgresearchgate.netethz.ch This blockage prevents the formation of longer RNA transcripts and effectively halts the transcription process. creative-diagnostics.com

Influence on RNA Chain Initiation vs. Elongation

This compound's inhibitory action is primarily targeted at the initiation phase of transcription. nih.govembopress.org It does not prevent the initial binding of RNAP to promoter DNA to form a closed complex, nor does it inhibit the formation of the open complex where the DNA strands are separated. asm.org The enzyme can still catalyze the formation of the first one or two phosphodiester bonds. nih.govnih.gov However, the steric clash prevents the translocation of the enzyme along the DNA template that is necessary for the elongation of the RNA chain. nih.gov

Crucially, rifampicin is ineffective against RNAP that is already in the process of elongation, meaning it has already synthesized an RNA chain longer than a few nucleotides. asm.orgoup.com Once the elongating RNAP has cleared the promoter region, it becomes resistant to the inhibitory effects of rifampicin. asm.org This is because the elongating complex has a different conformation, and the RNA exit channel is already occupied by the growing RNA transcript, likely preventing rifampicin from accessing its binding site. oup.com This leads to the production of abortive, short RNA transcripts as the enzyme repeatedly initiates and terminates transcription without entering the productive elongation phase. oup.com

Comparative Analysis of this compound Interaction with Prokaryotic vs. Eukaryotic RNAPs

A key characteristic of this compound is its selective toxicity towards prokaryotic organisms, which is fundamental to its clinical utility. rsc.org This selectivity arises from significant structural differences between prokaryotic and eukaryotic RNA polymerases. nih.govnih.gov While prokaryotes possess a single type of RNAP for all transcription, eukaryotes have multiple, more complex RNAPs (I, II, and III). rsc.org

The binding site for rifampicin within the beta subunit of bacterial RNAP is highly conserved among different bacterial species but is significantly different in eukaryotic RNAPs. nih.gov Consequently, rifampicin binds to bacterial RNAP with high affinity, whereas its affinity for eukaryotic RNAPs is substantially lower, estimated to be at least 100 times weaker. nih.gov This disparity in binding affinity means that at therapeutic concentrations, rifampicin effectively inhibits bacterial transcription without significantly affecting the host's cellular machinery. pfizer.comechemi.com While prokaryotic and eukaryotic RNAPs share homologous core subunits, the specific amino acid residues that form the rifampicin binding pocket in bacteria are not conserved in their eukaryotic counterparts, thus preventing effective binding and inhibition. asm.org

Ancillary Molecular Targets and Off-Target Interactions of this compound in Biological Systems

Beyond its primary target of bacterial RNAP, this compound can interact with other molecular targets within biological systems, leading to a range of off-target effects. One of the most significant off-target interactions is its ability to activate the human pregnane (B1235032) X receptor (PXR). toku-e.comtoku-e.com PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism and transport, particularly the cytochrome P450 (CYP) enzymes, such as CYP3A4, and P-glycoprotein. toku-e.comtoku-e.comdrugbank.com Activation of PXR by rifampicin leads to the increased metabolism and clearance of a wide variety of co-administered drugs, resulting in numerous clinically significant drug-drug interactions. medscape.comucsf.edu

Molecular and Genetic Mechanisms of Resistance to Rifampicin Sodium

Point Mutations in the rpoB Gene of Bacterial RNA Polymerase

The most prevalent mechanism of resistance to rifampicin (B610482) sodium is the development of point mutations in the bacterial rpoB gene. ontosight.aibrieflands.com This gene encodes the β-subunit of RNA polymerase, the enzyme responsible for transcription. biomedicineonline.orgnih.gov Rifampicin functions by binding to this β-subunit and physically blocking the path of the elongating RNA molecule, thereby inhibiting transcription and leading to bacterial cell death. biomedicineonline.orgnih.govacs.org Mutations within a specific region of the rpoB gene can alter the structure of the rifampicin binding site, reducing the drug's affinity for the enzyme and rendering it ineffective. ontosight.aifrontiersin.org

Characterization of Rifampicin Resistance-Determining Region (RRDR)

Extensive research has identified a specific 81-base pair "hot-spot" region within the rpoB gene that is strongly associated with rifampicin resistance. neliti.comresearcherslinks.comnih.gov This region, known as the Rifampicin Resistance-Determining Region (RRDR), is where the vast majority—approximately 95-96%—of mutations conferring rifampicin resistance are found. brieflands.comneliti.comnih.gov The RRDR corresponds to codons 507 to 533 in the Mycobacterium tuberculosis RNA polymerase. brieflands.comresearcherslinks.com Mutations in this well-defined area are a reliable marker for rifampicin resistance. brieflands.com While the majority of resistant strains exhibit mutations within the RRDR, a small percentage may have mutations outside this region or employ different resistance mechanisms. neliti.comnih.gov

The most frequently observed mutations within the RRDR occur at codons 531, 526, and 516. nih.govdost.gov.ph Studies have shown that mutations at these specific codons account for a significant proportion of rifampicin-resistant isolates. nih.govdost.gov.ph For instance, in one study, mutations at codons 526 and 531 were found in 39.5% and 34.9% of resistant isolates, respectively. dost.gov.ph

Impact of Specific Amino Acid Substitutions (e.g., H451D/Y/R, S456, D441) on Rifampicin Sodium Binding Affinity

Specific amino acid substitutions within the RRDR have been shown to directly impact the binding affinity of this compound to the RNA polymerase β-subunit. These substitutions can significantly weaken the interaction between the drug and its target, leading to resistance.

H451D/Y/R Mutations: Computational studies have demonstrated that mutations at the His451 residue to Aspartic Acid (D), Tyrosine (Y), or Arginine (R) significantly reduce the binding affinity of rifampicin. nih.govnih.gov These mutations increase the flexibility of the rifampicin-binding pocket. nih.govnih.gov This increased flexibility weakens the interactions between rifampicin and key residues within the binding pocket, such as Q438, F439, and D441. nih.gov The altered interactions ultimately result in a less stable drug-target complex. nih.gov

S456L Mutation: The substitution of Serine (S) with Leucine (L) at codon 456 (corresponding to S531L in E. coli) is a common mutation conferring rifampicin resistance. asm.orgnih.gov Molecular dynamics simulations have revealed that this mutation leads to a decrease in the electrostatic interaction between rifampicin and the binding pocket. asm.orgasm.org Specifically, the S456L mutation disrupts a critical hydrogen bond between the key residue R454 and rifampicin, increasing the flexibility of R454's side chain and causing the drug to move towards the outside of the binding pocket. asm.orgnih.govasm.org

D441V Mutation: The substitution of Aspartic Acid (D) with Valine (V) at codon 441 (corresponding to D516V in E. coli) is another frequently observed mutation. asm.orgnih.gov Similar to the S456L mutation, the D441V mutation also reduces the binding affinity of rifampicin primarily by decreasing the electrostatic interaction. asm.orgasm.org This is again attributed to the disruption of the hydrogen bond between residue R454 and the mutated residue, which in turn destabilizes the interaction between R454 and rifampicin. asm.orgasm.org

MutationAffected Codon (M. tuberculosis)Mechanism of Reduced Binding AffinityKey Affected Residue Interactions
H451D/Y/R451Increased flexibility of the binding pocket. nih.govnih.govWeakened interactions with Q438, F439, D441. nih.gov
S456L456Decreased electrostatic interaction. asm.orgasm.orgDisruption of hydrogen bond with R454. asm.orgasm.org
D441V441Decreased electrostatic interaction. asm.orgasm.orgDisruption of hydrogen bond with R454. asm.orgasm.org

Enzymatic Inactivation Mechanisms of this compound

In addition to target site modification, bacteria have evolved enzymatic mechanisms to inactivate this compound directly. ontosight.aiacs.orgnih.gov These enzymes chemically modify the rifampicin molecule, rendering it incapable of binding to RNA polymerase. acs.orgnih.gov

Rifampicin Phosphotransferases (RPH) and Phosphorylation

Rifampicin phosphotransferases (RPHs) are a family of enzymes that inactivate rifampicin by phosphorylation. cas.cnpnas.orgnih.gov These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to the C21 hydroxyl group of the rifampicin ansa chain. pnas.orgnih.gov This modification is thought to prevent the antibiotic from fitting into its binding pocket on the RNA polymerase. cas.cn

Structural studies of RPH from Listeria monocytogenes have revealed a three-domain architecture: an ATP-binding domain, a rifampicin-binding domain, and a catalytic histidine-containing domain. cas.cnpnas.org The catalytic process involves a "toggle-switch" mechanism where the catalytic domain swings between the ATP- and rifampicin-binding domains to facilitate the phosphate transfer. pnas.org Key residues, including His825, Arg666, Lys670, and Gln337, play crucial roles in this phosphorylation process. cas.cnpnas.org

ADP Ribosyltransferases (ARR) and ADP Ribosylation

Another enzymatic inactivation mechanism involves ADP-ribosylation, catalyzed by ADP-ribosyltransferases (ARRs). acs.orgnih.gov These enzymes transfer an ADP-ribose moiety from NAD+ to the 23-hydroxyl group of rifampicin. nih.govacs.orgresearchgate.net This modification sterically hinders the antibiotic's interaction with the RNA polymerase, thereby inactivating it. acs.orgnih.govacs.org

ARR enzymes are found in a wide range of bacterial species, including several pathogenic ones, and are often located on mobile genetic elements, which facilitates their spread. nih.govacs.org The structure of ARR from Mycobacterium smegmatis in complex with rifampicin has shown similarities to eukaryotic ADP-ribosyltransferases, despite a lack of significant amino acid sequence homology. nih.gov

Glycosyltransferases and Glycosylation

Glycosylation represents a third mechanism of enzymatic inactivation of rifampicin. acs.orgnih.gov Rifampin glycosyltransferases (RGTs) catalyze the transfer of a sugar moiety to the rifampicin molecule. nih.govnih.gov This modification, similar to phosphorylation and ADP-ribosylation, alters the structure of the antibiotic and prevents it from binding effectively to its RNA polymerase target. nih.gov

A rifampin glycosyltransferase, designated rgt1438, was identified in a strain of Streptomyces. nih.gov Inactivation of this gene resulted in a loss of the ability to inactivate rifampin and a corresponding decrease in the minimum inhibitory concentration (MIC). nih.gov Interestingly, some bacteria may possess dual resistance mechanisms, harboring both a resistant RNA polymerase target and an inactivating enzyme like RGT. nih.gov

Enzyme FamilyMechanismModification Site on RifampicinEffect
Rifampicin Phosphotransferases (RPH)PhosphorylationC21 hydroxyl group. pnas.orgnih.govPrevents binding to RNA polymerase. cas.cn
ADP Ribosyltransferases (ARR)ADP RibosylationC23 hydroxyl group. nih.govacs.orgSterically hinders interaction with RNA polymerase. acs.orgnih.govacs.org
Glycosyltransferases (RGT)GlycosylationHydroxyl groups on the ansa chain. nih.govPrevents binding to RNA polymerase. nih.gov

Role of Efflux Pumps in this compound Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, from the bacterial cytoplasm to the exterior, thereby reducing the intracellular drug concentration to sub-therapeutic levels. ijcmas.comfrontiersin.org This mechanism is a significant contributor to both intrinsic and acquired resistance to this compound in various bacterial species. dergipark.org.trasm.org These pumps are broadly classified into several families, such as the ATP-binding cassette (ABC), major facilitator superfamily (MFS), resistance-nodulation-cell division (RND), small multidrug resistance (SMR), and multidrug and toxin extrusion (MATE) families, which derive energy from ATP hydrolysis or the proton motive force. ijcmas.comnih.gov

In Mycobacterium tuberculosis, several efflux pumps have been implicated in Rifampicin resistance. nih.gov The Rv1258c (Tap) pump, a member of the MFS family, is one such example. frontiersin.org Another is the MmpS5/MmpL5 pump of the RND superfamily. frontiersin.org Research has also pointed to the potential involvement of pumps like MmpL2, Rv0194, and Rv1250 in conferring Rifampicin resistance in clinical isolates. nih.gov In a study of Rifampicin-monoresistant M. tuberculosis strains lacking target gene mutations, the efflux pumps Rv2936 and Rv0783 were identified as potentially responsible for low-level resistance. nih.gov When the genes for these pumps were expressed in Escherichia coli, the minimum inhibitory concentration (MIC) for Rifampicin increased from 8 µg/ml to 16 µg/ml and 32 µg/ml for Rv2936 and Rv0783, respectively. nih.gov

The role of efflux pumps is not limited to mycobacteria. A study on Pseudomonas fluorescens identified a plasmid-encoded resistance mechanism that involved an efflux pump. microbiologyresearch.org The addition of potassium cyanide, an energy poison, restored the diffusion of Rifampicin into the resistant cells, indicating an energy-dependent efflux process. microbiologyresearch.org In Mycobacterium bovis BCG, the deletion of the gene for the P55 efflux pump (Rv1410c) increased susceptibility to Rifampicin, and this resistance could be inhibited by the efflux pump inhibitor carbonyl cyanide m-chlorophenylhydrazone (CCCP). asm.org

Table 1: Examples of Efflux Pumps Implicated in this compound Resistance
Efflux PumpPump FamilyBacterial SpeciesKey FindingReference
Rv1258c (Tap)MFSMycobacterium tuberculosisActive against several antituberculars including Rifampicin. frontiersin.org Its inhibition by piperine (B192125) can potentiate Rifampicin's activity. nih.gov nih.govfrontiersin.org
MmpS5/MmpL5RNDMycobacterium tuberculosisEstablished role in drug efflux; loss of its repressor (MmpR) leads to constitutive expression and resistance. frontiersin.org frontiersin.org
Rv2936UnknownMycobacterium tuberculosisMay be responsible for low-level Rifampicin resistance in non-rpoB mutant strains. nih.gov nih.gov
Rv0783UnknownMycobacterium tuberculosisPotentially involved in exporting Rifampicin from the cell in strains without target mutations. nih.gov nih.gov
P55 (Rv1410c)DHA14Mycobacterium bovis BCGDeletion increases susceptibility to Rifampicin; resistance is inhibited by CCCP. asm.org asm.org
Plasmid-encoded pumpUnknownPseudomonas fluorescensResistance is mediated by an efflux pump, as evidenced by restored susceptibility with potassium cyanide. microbiologyresearch.org microbiologyresearch.org

Alterations in Bacterial Membrane Permeability and Drug Uptake

In addition to efflux pumps, bacteria can resist this compound by altering the permeability of their cell envelope, which acts as a physical barrier to limit drug uptake. microbiologyresearch.orgoup.com This mechanism can work in concert with other resistance strategies, such as target site mutations, to achieve higher levels of resistance. nih.govasm.org

Studies in Neisseria meningitidis have demonstrated that alterations in membrane permeability contribute significantly to Rifampicin resistance. nih.govasm.org Researchers observed two distinct resistance phenotypes despite identical mutations in the rpoB gene: an intermediate level of resistance in clinical isolates and a high level of resistance in mutants selected in vitro. nih.govresearchgate.net The high-level resistance of the in vitro mutants was reduced to intermediate levels in the presence of Tween 80, a surfactant that increases membrane permeability, suggesting a permeability barrier was responsible for the heightened resistance. nih.govasm.org These highly resistant mutants also showed increased resistance to other hydrophobic agents like Triton X-100 and gentian violet, further supporting the role of a generalized decrease in membrane permeability. nih.gov

Similarly, the natural resistance of some mycobacterial species to Rifampicin has been attributed to a less permeable cell envelope relative to susceptible species. asm.org In these cases, the RNA polymerase enzyme itself remained sensitive to the drug when isolated from the cell. asm.org In E. coli, the outer membrane is thought to act as a barrier that permits only a small amount of Rifampicin to enter the cell. oup.com While reduced permeability alone may not confer high-level resistance, it can be a crucial contributing factor, often coupled with active efflux or target modification. oup.comasm.org

Biofilm Formation and its Modulation by this compound Sub-Inhibitory Concentrations

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. frontiersin.org This mode of growth provides significant protection against antibiotics, contributing to persistent and chronic infections. frontiersin.orgnih.gov The effect of sub-inhibitory concentrations (sub-MICs) of antibiotics—levels below what is required to kill the bacteria—on biofilm formation is complex and can be contradictory. bjid.org.br

Several studies have shown that sub-MICs of Rifampicin can paradoxically induce or enhance biofilm formation in certain bacteria. In a study on Staphylococcus aureus, sub-MICs of Rifampicin were found to strongly stimulate biofilm production in isolates that were otherwise non-producers. nih.govresearchgate.net For some clinical and non-clinical S. aureus isolates, exposure to Rifampicin at concentrations of half or a quarter of the MIC resulted in dramatic increases in biofilm formation, with optical density values increasing by over 1000% in some cases. nih.gov Another study involving clinical methicillin-resistant S. aureus (MRSA) isolates found that sub-MICs of Rifampin promoted biofilm formation in 83.2% of the isolates tested. asm.org This induction was particularly common in Rifampicin-resistant MRSA strains when tested at clinically relevant concentrations. asm.org The biofilm matrix induced by Rifampicin sub-MICs in S. aureus was identified as being polysaccharide in nature. nih.gov

However, this stimulatory effect is not universal. One study noted that while Rifampicin as an adjunct to oxacillin (B1211168) could reduce biomass in susceptible S. aureus, sub-inhibitory concentrations (0.008 µg/ml) did not induce biomass formation. asm.org This highlights the unpredictable nature of Rifampicin's effects on biofilms, which can vary between different bacterial strains and experimental conditions. asm.org The potential for sub-inhibitory concentrations of Rifampicin to induce robust biofilm formation has significant clinical implications, as such concentrations can occur in a patient at various points during a dosing regimen. nih.govasm.org

Table 2: Effects of Sub-Inhibitory Concentrations (Sub-MICs) of this compound on Biofilm Formation
Bacterial SpeciesConcentrationObserved EffectReference
Staphylococcus aureus (clinical and non-clinical isolates)MIC/2, MIC/4, MIC/16Strongly induced biofilm formation in previously non-producing isolates; increase in OD595 ranged from 420% to 1580%. nih.gov nih.gov
Methicillin-resistant S. aureus (MRSA) (clinical isolates)Sub-MICs (1/8x to 1/64x MIC)Promoted biofilm formation in 83.2% of isolates. asm.org asm.org
Rifampin-resistant MRSA0.03 - 32 mg/LBiofilm induction was common (71.4% of isolates). asm.org asm.org
Rifampin-susceptible MRSA0.03 - 32 mg/LBiofilm induction was rare (1.0% of isolates). asm.org asm.org
Staphylococcus aureus0.008 µg/ml (0.5x MIC)Did not induce biomass formation. asm.org asm.org
Staphylococcus epidermidisSub-MICsDemonstrated to induce biofilm formation. bjid.org.br bjid.org.br

Computational Approaches for Predicting and Understanding Resistance

Computational methods, or in silico analyses, have become powerful tools for investigating the mechanisms of drug resistance at a molecular level, offering insights that are complementary to experimental work. nih.govfrontiersin.org These approaches are particularly valuable for understanding how mutations in the drug's target protein, the β-subunit of RNA polymerase (RpoB), lead to Rifampicin resistance. nih.govmdpi.com

Molecular docking is a common technique used to predict how a ligand (Rifampicin) binds to its receptor (RpoB). longdom.orggenominfo.org Studies have used docking to compare the binding affinity of Rifampicin to wild-type RpoB versus mutant forms. nih.govgenominfo.org For example, in silico docking revealed that mutations at positions S450L and H445Y in the M. tuberculosis RpoB protein resulted in positive binding energy, indicating a less favorable interaction and reduced inhibition by Rifampicin compared to the wild-type protein. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view, modeling the movement and interaction of the drug-protein complex over time. mdpi.com One study employed 100-nanosecond MD simulations to exhaustively assess how mutations like Asp441Val and Ser456Gln affect the binding dynamics of Rifampicin, revealing that these mutations can distort the protein's conformation and communication pathways, thereby perturbing drug binding. mdpi.com Another MD simulation showed that for the H526D mutant of RpoB, the binding energy with Rifampicin was significantly higher (less favorable) than for the wild-type, while for the L521M mutant, the drug moved out of the active site altogether, explaining the resistance mechanism at a structural level. longdom.org

More advanced computational strategies involve machine learning and artificial intelligence. frontiersin.orgbiorxiv.org Researchers have developed models that use structural, chemical, and evolutionary features to predict whether a given rpoB mutation will confer resistance. biorxiv.orgnih.gov One such tool, SUSPECT-RIF, successfully identified resistant M. tuberculosis variants with high accuracy (90.9%), sensitivity (92.2%), and specificity (83.6%), outperforming standard molecular tests by being able to predict resistance from mutations outside the well-known Rifampicin Resistance Determining Region (RRDR). nih.govresearchgate.net These computational approaches are crucial for rapidly analyzing the effects of newly discovered mutations and can help guide the development of new therapeutics designed to overcome resistance. mdpi.comleprosy-information.org

Table 3: Computational Methods Used to Analyze this compound Resistance
Computational MethodTarget/System StudiedKey FindingReference
Molecular Docking & Homology ModelingM. tuberculosis RpoB mutants (S450L, H445Y)Mutants interacted with Rifampicin with positive binding energy, indicating ineffective binding and inhibition compared to wild-type. nih.gov nih.gov
Molecular Dynamics (MD) SimulationsM. tuberculosis RpoB mutants (e.g., Asp441Val, Ser456Gln)Mutations distort communication values of critical hubs and alter protein conformation, which perturbs Rifampicin binding. mdpi.com mdpi.com
MD SimulationsM. tuberculosis RpoB mutants (H526D, L521M)H526D mutant showed higher (less favorable) binding energy; for L521M, Rifampicin moved out of the active site. longdom.org longdom.org
Machine Learning (e.g., logistic regression, random forest)M. tuberculosis rpoB missense mutationsModels can predict resistance with moderate sensitivity (0.84-0.88) and high specificity (0.94-0.97) using structural and chemical features. biorxiv.org biorxiv.org
Structure-based Machine Learning (SUSPECT-RIF tool)M. tuberculosis rpoB mutations (inside and outside RRDR)Successfully predicted resistance with 92.2% sensitivity and 83.6% specificity, outperforming existing methods. nih.govresearchgate.net nih.govresearchgate.net
In Silico Analysis (FoldX)"Disputed" rpoB mutations in M. tuberculosisAnalysis indicated that all missense mutations, including those conferring low-level resistance, affect the Rifampicin binding site. asm.org asm.org

Preclinical Pharmacokinetics and Pharmacodynamics of Rifampicin Sodium in Research Models

Pharmacodynamic Evaluation in Preclinical Models

The pharmacodynamic properties of rifampicin (B610482) have been assessed in various preclinical settings to understand its concentration-effect relationships.

In vitro studies have consistently demonstrated that rifampicin exhibits concentration-dependent bactericidal activity. asm.orgresearchgate.net In time-kill curve experiments against Mycobacterium tuberculosis, the extent of killing was linked to the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio. asm.orgasm.org

In B16F10 melanoma cells, rifampicin showed a concentration-dependent inhibition of melanin (B1238610) synthesis and tyrosinase activity. mdpi.com At a concentration of 40 μM, it significantly reduced the expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2. mdpi.com

Cytotoxicity assays have also shown concentration-dependent effects. In A549 lung epithelial cells, rifampicin at concentrations of 1024 and 2048 μg/mL induced a decrease in cell viability, while a lower concentration of 512 μg/mL did not. oup.com Another study using an MTT cytotoxicity assay on A549 cells reported half-maximal inhibitory concentration (IC50) values of 0.5 mg/mL for free rifampicin. dovepress.com

The following table summarizes the concentration-dependent effects of rifampicin observed in various in vitro cellular assays.

Cell Type/OrganismAssayConcentration-Dependent Effect
Mycobacterium tuberculosisTime-kill curvesBactericidal activity linked to AUC/MIC ratio. asm.orgasm.org
B16F10 Melanoma CellsMelanin & Tyrosinase ActivityInhibition of melanin synthesis and enzyme expression at 10-40 μM. mdpi.com
A549 Lung Epithelial CellsCell ViabilityDecreased viability at ≥1024 μg/mL. oup.com
A549 Lung Epithelial CellsMTT Cytotoxicity AssayIC50 of 0.5 mg/mL. dovepress.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices in Animal Infection Models

The relationship between drug exposure (pharmacokinetics) and its effect on the pathogen (pharmacodynamics) is a cornerstone of preclinical research. For rifampin, the active moiety of rifampicin sodium, these relationships have been extensively studied in various animal infection models, most notably in murine models of tuberculosis. These studies aim to identify the specific PK/PD index that best predicts the antimicrobial efficacy, which is crucial for optimizing dosing schedules to maximize bacterial killing and minimize the emergence of resistance. researchgate.net

In the context of Mycobacterium tuberculosis infections, research has consistently demonstrated that the efficacy of rifampin is concentration-dependent. researchgate.net The primary PK/PD indices evaluated for antimicrobial agents are the ratio of the maximum free drug concentration to the minimum inhibitory concentration (fCmax/MIC), the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC24/MIC), and the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC). mdpi.com

A seminal study utilizing a murine aerosol infection model of tuberculosis conducted dose-ranging and dose-fractionation experiments to determine the most predictive PK/PD parameter for rifampin. The results clearly indicated that the fAUC/MIC ratio had the strongest correlation with the reduction in bacterial counts in the lungs. researchgate.netnih.gov In this model, the correlation coefficient (r²) for AUC/MIC was 0.95, signifying a very strong relationship. researchgate.netnih.gov The other indices showed weaker correlations, with Cmax/MIC having an r² of 0.86 and the time above MIC showing a much lower correlation with an r² of 0.44. researchgate.netnih.gov These findings have been corroborated by other preclinical models, including in vitro time-kill studies and macrophage monolayer models, which also pointed towards AUC-dependent killing. researchgate.net

The significance of the AUC/MIC ratio as the key driver of rifampin efficacy is a critical finding from preclinical models that has implications for clinical use. asm.org It suggests that achieving a certain total drug exposure over a dosing period is more important than achieving a high peak concentration or maintaining the concentration above the MIC for a prolonged time. nih.gov This understanding, derived from animal models, is instrumental in designing dosing regimens for clinical trials aimed at improving therapeutic outcomes. asm.org For instance, co-administration of rifampin with other drugs like moxifloxacin (B1663623) has been evaluated in murine models, showing a decrease in rifampin exposure (AUC) upon co-administration, which in turn affected the pharmacodynamic outcome. psu.edu

Table 1: Correlation of Rifampin PK/PD Indices with Efficacy in a Murine Tuberculosis Model

PK/PD Index Correlation Coefficient (r²) Predictive Strength Reference
AUC/MIC 0.95 Very Strong researchgate.net, nih.gov
Cmax/MIC 0.86 Strong researchgate.net, nih.gov
%T>MIC 0.44 Weak researchgate.net, nih.gov

This table summarizes the correlation between different pharmacokinetic/pharmacodynamic indices of rifampin and the reduction in M. tuberculosis colony-forming units (CFU) in the lungs of infected mice over a 6-day treatment period. A higher r² value indicates a stronger correlation.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Research

Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. These models integrate physiological and anatomical data from the animal species with the specific physicochemical properties of the drug. researchgate.net For rifampin, PBPK models have been developed for preclinical species, primarily mice, to simulate its pharmacokinetic profile and to better understand the exposure-response relationship. nih.govnih.gov

The development of a whole-body PBPK model for rifampin in mice allows for the simulation of drug concentrations in various tissues, including plasma, liver, kidneys, and lungs, following administration. researchgate.net These simulations are calibrated and validated using experimental data from multiple in vivo studies. nih.gov Such models can account for inter-individual variability by incorporating Monte Carlo simulations, which assign probability distributions to key model parameters. researchgate.net A key advantage of PBPK modeling is its ability to extend the utility of available experimental data, allowing for the investigation of dosing regimens and scenarios that were not directly tested in animal studies. researchgate.net

In the context of tuberculosis research, PBPK models have been integrated with pharmacodynamic models to create a comprehensive computational framework. nih.govnih.gov This framework can simulate not only the drug's pharmacokinetics but also the complex interactions between the drug, the host immune response, and the Mycobacterium tuberculosis population dynamics within the host. nih.govnih.gov For example, a PBPK/PD model of rifampin therapy in a mouse tuberculosis infection model was successfully calibrated using published experimental data. nih.gov The model's simulations of a dose-fractionation study qualitatively matched the experimental observations, correctly identifying the AUC as the PK parameter most strongly correlated with efficacy. nih.govnih.gov

Furthermore, PBPK models are valuable tools for predicting drug distribution to the site of infection, such as the necrotic lung lesions characteristic of tuberculosis. Dynamic positron emission tomography (PET) imaging in infected mice using radiolabeled [11C]rifampin has shown that drug penetration into these necrotic lesions can be restricted. asm.org PBPK models can incorporate such data to refine predictions of target-site concentrations, which are more relevant for predicting efficacy than plasma concentrations alone. asm.org These preclinical PBPK models serve as a foundational step toward developing models for other anti-TB drugs and ultimately for simulating combination therapies to identify optimal regimens. researchgate.netnih.gov

Table 2: Application of PBPK Modeling in Preclinical Rifampin Research

PBPK Model Application Research Finding Implication for Drug Development Reference
Whole-Body Distribution Simulation Predicted rifampin concentrations in plasma, liver, kidneys, and lungs in mice were generally in agreement with experimental data. Provides a framework to simulate untested dosing regimens and predict tissue-specific drug exposure. researchgate.net
Integration with PD Models A combined PBPK/PD model successfully simulated bacterial killing kinetics in the lungs of infected mice and confirmed AUC as the key efficacy driver. Offers a tool to mitigate practical obstacles in extensive animal testing and to optimize dosing strategies. nih.gov, nih.gov
Prediction of Target Site Penetration Models can be informed by imaging data showing restricted rifampin penetration into necrotic lung lesions. Improves the accuracy of efficacy predictions by focusing on drug concentrations at the site of infection. asm.org
Informing Clinical Trial Design Preclinical model findings on exposure-effect relationships can be used to simulate clinical trial outcomes and support dose selection. Facilitates a more rational design of clinical studies for new and existing anti-tuberculosis agents. asm.org

This table highlights key applications and findings from physiologically based pharmacokinetic modeling of rifampin in preclinical research and their significance for the development of anti-tuberculosis therapies.

Structural Biology and Computational Studies of Rifampicin Sodium Interactions

X-ray Crystallography of Rifampicin (B610482) Sodium-Target Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how rifampicin interacts with bacterial RNA polymerase. The first crystal structure of a rifampicin-RNAP complex, specifically from the bacterium Thermus aquaticus, provided a foundational understanding of its inhibitory mechanism. nih.govnih.gov

The inhibitor binds to a pocket within the β subunit of the RNAP, deep inside the DNA/RNA channel. nih.govcell.comresearchgate.net This binding site is strategically located more than 12 Å away from the enzyme's active site. nih.govcell.com The structure revealed that rifampicin does not directly interfere with the catalytic center but instead acts as a steric blockade. nih.govcell.com It physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides, thereby preventing further synthesis. nih.govnih.gov The binding pocket is highly conserved across different bacterial species, which explains rifampicin's broad-spectrum activity. nih.gov

Complex Organism PDB ID Resolution (Å) Key Finding
RNAP core enzyme - RifampicinThermus aquaticus1I6V3.3Revealed the binding pocket in the β subunit and the steric hindrance mechanism. nih.govcell.com
RNAP - RifampinEscherichia coli4KMU3.85Provided structural basis for interactions in a different bacterial species. rcsb.org
RNAP S531L mutant - RifampinEscherichia coliShowed disordering of the binding interface upon rifampin binding, reducing affinity. nih.gov
RNAP H526Y mutant - RifampinEscherichia coliDemonstrated significant reshaping of the binding pocket, causing steric conflicts that prevent binding. nih.gov

Elucidation of Binding Conformations and Specific Molecular Contacts

Crystallographic studies have precisely mapped the binding conformation of rifampicin and its specific molecular contacts with the RNAP β subunit. The molecule adopts a C-shaped conformation within the binding pocket. cell.com The interaction is stabilized by a network of van der Waals forces and hydrogen bonds.

The ansa bridge and the naphthol ring of rifampicin are crucial for this interaction. cell.comwikipedia.org Specifically, four hydroxyl groups on these parts of the molecule form critical hydrogen bonds with amino acid residues in the binding pocket. nih.govwikipedia.org Key residues from the RNAP β subunit involved in these interactions include Ser531, Gln513, Arg529, His526, Asp516, and Phe514 (using E. coli numbering). nih.gov The majority of clinically observed resistance mutations are located in the gene rpoB, which codes for the β subunit, and these mutations alter the residues within or near this binding pocket, thereby reducing the drug's affinity. nih.govnih.govresearchgate.net For example, mutations at positions like S531, H526, and D516 directly impact the binding of rifampicin. nih.govnih.gov

Rifampicin Moiety Interacting RNAP Residue (E. coli numbering) Type of Interaction
Naphthol Ring (Oxygens at C-1, C-8)Gln513, Ser531, Arg529Hydrogen Bonds
Ansa Bridge (Hydroxyls at C-21, C-23)His526, Asp516, Phe514Hydrogen Bonds / van der Waals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis and Ligand-Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in solution, complementing the static picture from X-ray crystallography. For rifampicin, NMR studies have been used to analyze its conformational behavior in solution and to characterize its interactions with other molecules, such as cyclodextrins, which can encapsulate the drug. researchgate.netscielo.br

¹H and ¹⁵N NMR spectroscopy have shown that the piperazine tail of the rifampicin molecule is often involved in these inclusion complexes. scielo.br Methods that combine NMR data with molecular dynamics simulations are particularly powerful for describing the ensemble of conformations that rifampicin can adopt in solution. unito.it While much of the NMR work has focused on rifampicin's interactions with carrier molecules, the principles are applicable to studying its binding dynamics with biological macromolecules. Solid-state NMR (ssNMR) techniques are also being developed to study membrane proteins in their native environments, and methods using rifampicin to inhibit host protein expression have been shown to improve the quality of ssNMR spectra for specific recombinant proteins. nih.gov

Molecular Dynamics (MD) Simulations of Rifampicin Sodium-Protein and Membrane Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the movement of atoms and molecules over time, providing a dynamic view of rifampicin's interactions. tanaffosjournal.irmdpi.com These simulations have been applied to study the binding of rifampicin to its target protein, RNAP, as well as its interactions with lipid membranes, which is relevant for its permeation into bacterial cells. nih.govnih.govnih.gov

MD simulations of rifampicin with RNAP have been used to investigate the molecular mechanisms of drug resistance. nih.govnih.gov By simulating both the wild-type enzyme and various mutant forms (e.g., S456L, D441V, H451D/Y/R in M. tuberculosis), researchers can analyze changes in protein dynamics, flexibility of the binding pocket, and specific intermolecular interactions that lead to reduced drug affinity. nih.govnih.gov

Simultaneously, atomistic MD simulations have been employed to study how rifampicin interacts with and permeates through lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). nih.govnih.govresearchgate.net These studies consider different ionization states of rifampicin (anionic and zwitterionic) that are prevalent at physiological pH. nih.govnih.gov The simulations show that rifampicin can insert itself deeply into the membrane, with the piperazine group playing a key role, which perturbs the local order of the lipids and helps explain its good oral bioavailability despite its large size. nih.govnih.govresearchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

A powerful application of MD simulations is the calculation of binding free energies, which quantifies the strength of the interaction between a ligand and its target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular technique used for this purpose. nih.govnih.gov

System Method Key Finding
Rifampin - Wild-Type vs. S456L/D441V Mtb-RNAPGaMD & MM-GBSAMutations decreased the binding free energy, explaining resistance. nih.gov
Rifampicin - Wild-Type vs. H451D/Y/R Mtb-RNAPMD & MM-GBSAMutations reduced binding affinity by disrupting key hydrogen bonds and increasing pocket flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use computational models to correlate the chemical structure of compounds with their biological activity. nih.gov These methods are valuable for designing new derivatives with improved efficacy or the ability to overcome resistance.

A QSAR model has been developed for rifampicin derivatives to predict their antimicrobial activity against M. tuberculosis. nih.gov Such models use a set of calculated molecular descriptors—quantifiable properties of a molecule related to its structure, such as electronic, steric, and hydrophobic features—to build a mathematical equation that predicts activity. nih.gov For example, one study identified nine specific molecular descriptors that were significantly associated with the antimicrobial activity of rifampicin derivatives, with some descriptors being positively correlated and others negatively correlated with activity. nih.gov This model was then used to predict the potential of newly designed rifampicin derivatives as inhibitors of other potential targets, like the ribonuclease VapC2. nih.gov These computational approaches are crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for chemical synthesis and experimental testing. nih.gov

Integration of Computational and Experimental Data for Mechanistic Insights

The synergy between computational modeling and experimental techniques has been pivotal in elucidating the intricate molecular mechanisms governing the interaction of this compound with its target, the bacterial DNA-dependent RNA polymerase (RNAP). This integrated approach provides a dynamic and atomic-level perspective that complements the static pictures offered by experimental methods like X-ray crystallography. By combining these methodologies, researchers have gained profound insights into the binding modes of Rifampicin, the conformational changes it induces in RNAP, and the molecular basis of drug resistance.

A significant area where this integrated approach has borne fruit is in understanding the mechanisms of Rifampicin resistance. The majority of resistance-conferring mutations are located in the rpoB gene, which encodes the β-subunit of RNAP where Rifampicin binds. nih.govsemanticscholar.orgfrontiersin.org While experimental studies identify these mutations, computational methods provide a mechanistic explanation for why these mutations lead to resistance. nih.govfrontiersin.orgsemanticscholar.org

For example, studies combining molecular docking and MD simulations have investigated the effects of common mutations, such as those at positions 450 and 445 in Mycobacterium tuberculosis RNAP. semanticscholar.org These computational analyses have demonstrated that mutations like S450L and H445Y can lead to a significant reduction in the binding affinity of Rifampicin. nih.govsemanticscholar.org This is often due to the loss of crucial hydrogen bonds or the introduction of steric hindrance that prevents the drug from binding effectively. frontiersin.orgnih.gov

The integration of X-ray crystallography with computational modeling has been particularly insightful. High-resolution crystal structures of RNAP in complex with Rifampicin provide a precise starting point for simulations. labmedica.comnih.govrcsb.org These structures reveal the key amino acid residues that form the binding pocket and interact with the drug. nih.govresearchgate.net Computational methods, such as molecular mechanics generalized-Born surface area (MM-GBSA) calculations, can then be used to quantify the contribution of individual residues to the binding energy. frontiersin.org This allows for a detailed understanding of which interactions are most critical for the drug's efficacy.

Furthermore, dynamic network analysis and residue interaction network analysis, when applied to MD simulation trajectories, can reveal changes in the communication pathways within the protein upon drug binding or mutation. frontiersin.org These computational techniques have shown that resistance mutations can alter the flexibility and dynamics of the binding pocket, making it less favorable for Rifampicin binding. frontiersin.org

The predictive power of computational models, when validated by experimental data, is a key advantage of this integrated approach. For instance, computational predictions of Rifampicin resistance based on the structural and energetic impact of mutations can be correlated with experimentally determined minimum inhibitory concentrations (MICs) for resistant strains. This synergy not only enhances our fundamental understanding of drug-target interactions but also paves the way for the rational design of new antibiotics that can overcome existing resistance mechanisms. frontiersin.org

Research Findings on Rifampicin-RNAP Interactions

Methodology Organism Key Findings Reference
Molecular Dynamics & Docking Mycobacterium tuberculosisMutations S450L and H445Y in rpoB lead to positive binding energies, indicating resistance. nih.govsemanticscholar.org
Gaussian Accelerated MD Mycobacterium tuberculosisMutations S456L and D441V alter the conformational landscape of the binding pocket, reducing Rifampicin's affinity. nih.gov
MD & MM-GBSA Mycobacterium tuberculosisH451D/Y/R mutations decrease the binding free energy of Rifampicin by disrupting key hydrogen bonds and increasing pocket flexibility. frontiersin.org
X-ray Crystallography Mycobacterium tuberculosisDetermined the 3D structure of Mtb RNAP with Rifampicin, revealing a steric-occlusion mechanism. labmedica.com
X-ray Crystallography Escherichia coliRevealed the binding mode of benzoxazinorifamycins, showing how modifications to the Rifampicin scaffold can alter interactions. nih.govrcsb.org
Fluorimetric Titration & Stopped-flow Kinetics Escherichia coliDemonstrated that Rifampicin binding involves a rapid initial step followed by a slower conformational change (isomerization) of the enzyme-drug complex. nih.gov

Calculated Binding Energies of Rifampicin to Wild-Type and Mutant RNAP

RNAP Variant Computational Method Binding Energy (kcal/mol) Reference
Wild-Type rpoB Molecular Docking-4.96 nih.gov
Mutant rpoB (S450L) Molecular Docking+8.38 nih.gov
Mutant rpoB (H445Y) Molecular Docking+3.91 nih.gov
Wild-Type Mtb-RNAP MM-GBSA(Not specified) frontiersin.org
Mutant Mtb-RNAP (H451D) MM-GBSA(Decreased) frontiersin.org
Mutant Mtb-RNAP (H451Y) MM-GBSA(Decreased) frontiersin.org
Mutant Mtb-RNAP (H451R) MM-GBSA(Decreased) frontiersin.org

Advanced Analytical Methodologies for Rifampicin Sodium Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques in the analysis of Rifampicin (B610482) sodium. These methods offer high resolution and sensitivity for the separation, identification, and quantification of Rifampicin and its related compounds.

Method Development for Research Sample Analysis

The development of robust HPLC and UHPLC methods is critical for the accurate analysis of Rifampicin sodium in research samples. A variety of methods have been developed, each tailored to specific analytical needs, such as the simultaneous estimation of Rifampicin with other drugs or the analysis of its impurities.

A common approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For instance, a validated RP-HPLC method for the quantitative determination of Rifampicin in bulk and tablet dosage forms utilized a Zorbax Eclipse Plus C18 column with a mobile phase of acetonitrile and 0.1% orthophosphoric acid (80:20 v/v). researchgate.net Detection was achieved at a wavelength of 480 nm, with a retention time of 4.7 minutes. researchgate.net This method demonstrated good linearity over a concentration range of 1.95-250 µg/mL. researchgate.net

Another developed HPLC method for the simultaneous estimation of Rifampicin and Isoniazid (B1672263) employed a mobile phase of pH 3.5 phosphate (B84403) buffer, methanol, and water (45:30:25 ratio). ijpsr.com Detection was performed at 239 nm, yielding retention times of 2.8 minutes for Rifampicin and 3.7 minutes for Isoniazid. ijpsr.com Similarly, for the simultaneous analysis of Rifampicin and Isoniazid in bulk and pharmaceutical dosage forms, an RP-HPLC method was established using a Thermosil RPC18 column with a mobile phase of methanol and sodium acetate buffer (70:30). The maximum wavelength for detection in this method was identified at 240 nm.

The use of monolithic columns in HPLC has been shown to significantly reduce analysis time compared to traditional particle-packed columns. A rapid HPLC method using a C18 monolithic column was developed for the analysis of Rifampicin and four of its related compounds: rifampicin quinone, rifamycin (B1679328) SV, rifampicin N-oxide, and 3-formylrifamycin SV. nih.gov This method, with a total run time of less than 11 minutes, utilized a mobile phase of methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v) and UV detection at 254 nm. nih.gov

Supercritical fluid chromatography (SFC) has also emerged as a fast and efficient alternative to conventional RPLC methods for impurity analysis. A study demonstrated the separation of Rifampicin and its impurities within 4 minutes using a packed diol column and a mobile phase of methanol with 0.1% ammonium formate and 2% water. daneshyari.com

Interactive Data Table: HPLC/UHPLC Method Parameters for this compound Analysis
Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
RifampicinZorbax Eclipse Plus C18Acetonitrile: 0.1% Orthophosphoric Acid (80:20)0.44804.7 researchgate.net
Rifampicin & IsoniazidNot SpecifiedpH 3.5 Phosphate Buffer: Methanol: Water (45:30:25)Not Specified2392.8 (Rifampicin) ijpsr.com
Rifampicin & IsoniazidThermosil RPC18Methanol: Sodium Acetate Buffer (70:30)1240Not Specified
Rifampicin & Related CompoundsC18 MonolithicMethanol: Acetonitrile: Monopotassium Phosphate: Citric Acid (28:30:38:4)2254< 11 (total) nih.gov
Rifampicin & ImpuritiesPacked DiolMethanol with 0.1% Ammonium Formate & 2% WaterNot SpecifiedNot Specified< 4 (total) daneshyari.com

Chiral Separations of this compound and its Isomers

The stereochemistry of a drug molecule can significantly impact its pharmacological activity. Chiral separation techniques are therefore essential for isolating and analyzing the different enantiomers of a chiral compound. While Rifampicin itself has multiple chiral centers, research has also explored its use as a chiral selector in capillary electrophoresis for the enantioresolution of other basic drugs. nih.gov This is due to its structure, which includes nine stereogenic centers and various functional groups that can engage in multiple enantioselective interactions, such as hydrogen bonding and inclusion complexation. nih.gov

The separation of drug enantiomers is a critical area of pharmaceutical research, with HPLC using chiral stationary phases (CSPs) being a popular and effective method. nih.gov Different types of CSPs, such as those based on cyclodextrins or crown ethers, are used to achieve chiral resolution. nih.gov The development of a chiral separation method for this compound and its isomers would likely involve screening various CSPs and optimizing the mobile phase to achieve baseline resolution of the enantiomers. The separation of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, has been achieved for other compounds using derivatized β-cyclodextrin bonded stationary phases, suggesting a potential approach for Rifampicin isomers. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of this compound, offering high sensitivity and specificity. This technique is invaluable for quantifying the drug in complex biological matrices and for identifying its metabolites.

Quantification in Complex Biological Matrices (Preclinical)

Accurate quantification of Rifampicin in biological fluids such as plasma is crucial for preclinical pharmacokinetic studies. LC-MS/MS methods have been developed and validated for this purpose, providing the necessary sensitivity and selectivity.

A rapid and sensitive LC-MS/MS method for measuring Rifampicin in human plasma and cerebrospinal fluid involves a simple organic solvent-based protein precipitation for sample cleanup. nih.gov Detection is carried out using electrospray positive ionization mass spectrometry in the multiple-reaction monitoring (MRM) mode. nih.gov Another simple and fast LC-MS/MS method for Rifampicin quantification in human plasma uses a protein precipitation step for sample purification. ijper.org Chromatographic separation is achieved on a ZORBAX Eclipse and C18 column with a mobile phase of acetonitrile and 10mM ammonium acetate (80:20% v/v), resulting in a total run time of 4 minutes. ijper.org

For the determination of Rifampicin in human plasma, a validated LC-MS/MS method with a simple one-step extraction using ethyl acetate has been reported. researchgate.net The analysis was performed with a mobile phase of methanol and 2mM ammonium acetate (80:20 v/v) on a BDS Hypersil Gold C18 column. researchgate.net This method demonstrated linearity in the concentration range of 5.021-1008.315 ng/ml. researchgate.net

A highly sensitive and cost-effective LC-MS/MS method for Rifampicin quantification in human plasma was developed using an isotopically labelled internal standard (Rifampicin D8). nih.govbohrium.com Sample cleanup was performed using a Captiva ND Lipids filtration plate, and chromatographic separation was achieved on a core-shell Kinetex C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. nih.govbohrium.com This method boasts a short analysis time (total run time of 2.4 minutes) and a wide analytical range (5-40000 µg/L). nih.govbohrium.com

Interactive Data Table: LC-MS/MS Methods for Rifampicin Quantification in Biological Matrices
MatrixSample PreparationChromatographic ColumnMobile PhaseIonization ModeAnalytical RangeReference
Human Plasma & CSFProtein PrecipitationNot SpecifiedNot SpecifiedESI PositiveNot Specified nih.gov
Human PlasmaProtein PrecipitationZORBAX Eclipse and C18Acetonitrile: 10mM Ammonium Acetate (80:20)Not SpecifiedNot Specified ijper.org
Human PlasmaEthyl Acetate ExtractionBDS Hypersil Gold C18Methanol: 2mM Ammonium Acetate (80:20)Not Specified5.021-1008.315 ng/mL researchgate.net
Human PlasmaCaptiva ND Lipids FiltrationKinetex C18 (core-shell)Gradient of 0.1% Formic Acid in Water and AcetonitrileNot Specified5-40000 µg/L nih.govbohrium.com

Metabolite Identification and Characterization

Understanding the metabolic fate of Rifampicin is essential for a complete pharmacological profile. LC-MS is a key technique for the identification and characterization of its biotransformation products. An in-depth investigation into the metabolic fate of Rifampicin utilized modern LC-MS tools, including multiple-stage MS (MSn), high-resolution MS (HR-MS), and hydrogen/deuterium exchange MS (HDE-MS) in electrospray ionization (ESI) mode. researchgate.net In this study, in vitro metabolism was investigated by incubating the drug with rat liver S9 fraction and microsomes, while in vivo metabolites were generated by administering the drug to Sprague-Dawley rats. researchgate.net A total of 21 metabolites were identified, many of which were novel. researchgate.net The structures of the metabolites were elucidated by comparing their accurate mass values and fragmentation patterns with those of the parent drug. researchgate.net Some of the identified metabolites include demethyl rifampicin, desacetyl rifampicin, and mono-oxygenated rifampicin. researchgate.net

Spectrophotometric and Spectroscopic Methods (UV-Vis, IR, SERS, Fluorescence)

Spectrophotometric and spectroscopic methods provide alternative and often simpler approaches for the analysis of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

A simple spectrophotometric method for the quantitative determination of Rifampicin in aqueous solution is based on the formation of a colored compound at a pH of 7.0. researchgate.nettuiasi.ro The visible spectra of this yellow compound were recorded in different buffer solutions, with the highest absorbance observed in a phosphate buffer at a wavelength of 470 nm. researchgate.nettuiasi.ro This method allows for the quantitative analysis of Rifampicin over a wide concentration range (0.01-0.16 mmol·L-1) with a detection limit of 0.0002 mmol·L-1. researchgate.nettuiasi.ro

UV spectrophotometric techniques have also been developed for quantifying Rifampicin. An efficient and cost-effective method using methanol and phosphate buffer at pH 7.4 was devised to determine Rifampicin concentrations. rjptonline.org The peak wavelength for Rifampicin in this system was found to be 474 nm, with a linear relationship between concentration and absorbance in the range of 10-50 µg/mL. rjptonline.org

For the simultaneous determination of Rifampicin and Isoniazid in mixtures, a visible spectrophotometric method and a first-derivative UV spectrophotometric method have been described. The visible spectrophotometric method determines Rifampicin at 475 nm in a buffer solution of pH 7.4. nih.gov

While UV-Vis spectrophotometry is well-established for Rifampicin analysis, other spectroscopic techniques such as Infrared (IR) spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS), and fluorescence spectroscopy can also provide valuable structural and quantitative information. A review of spectrometric and electrochemical methods for the analysis of rifamycin antibiotics highlights the application of various techniques, including UV-Vis, IR, and luminescence (chemiluminescence and fluorescence) methods for Rifampicin determination. dntb.gov.ua These methods offer different sensing principles and performance characteristics, providing a range of analytical options for researchers.

Spectroscopic Probes for RNAP Mechanism Studies

Spectroscopic techniques are pivotal in elucidating the molecular interactions between this compound and its target, the bacterial DNA-dependent RNA polymerase (RNAP). One of the primary methods involves leveraging the intrinsic fluorescence of the RNAP enzyme itself as a spectroscopic probe. This approach relies on the quenching of the protein's natural fluorescence upon the binding of a ligand, such as this compound.

Equilibrium and kinetic studies of the interaction between rifampicin and Escherichia coli RNAP have been successfully performed by observing the quenching of the enzyme's intrinsic fluorescence. nih.govuw.edu.pl Fluorimetric titrations have demonstrated that rifampicin binds stoichiometrically to both the core and holoenzyme forms of RNAP. nih.govuw.edu.pl The binding affinity is remarkably high, with an apparent dissociation constant (Kd) of less than or equal to 3 x 10⁻⁹ M. nih.govuw.edu.pl This strong binding is not significantly hindered by the presence of a DNA template or the formation of the initiation complex with dinucleotides and nucleoside triphosphates. nih.govuw.edu.pl

Stopped-flow kinetic studies have further illuminated the mechanism of interaction. While the equilibrium binding constant is similar for the core enzyme, holoenzyme, and the holoenzyme-T7 DNA complex, the rates of interaction differ among these forms. nih.govuw.edu.pl The kinetic data suggest a two-step mechanism: a rapid initial bimolecular binding of rifampicin to RNAP, followed by a slower isomerization of the resulting drug-enzyme complex. nih.govuw.edu.pl The rate of this forward isomerization is fastest for the core enzyme, followed by the holoenzyme, and is slowest for the holoenzyme-T7 DNA complex. This order correlates with the rates of enzyme inactivation, suggesting that the conformational change induced by rifampicin binding is responsible for its inhibitory effect. nih.govuw.edu.pl

An important finding from these spectroscopic studies is that an RNAP complex already in the process of elongating an RNA chain can still bind rifampicin, but its activity is not inhibited. nih.govuw.edu.pl This supports the model where rifampicin primarily prevents the initiation of RNA synthesis rather than the elongation of an already growing RNA chain. The existence of two forms of the rifampicin-RNAP complex, with only one being capable of initiating RNA synthesis, is consistent with observations that rifampicin only partially inhibits the formation of the first phosphodiester bond. nih.gov

Table 1: Kinetic Parameters of Rifampicin-RNAP Interaction Determined by Spectroscopic Probes

This table summarizes the key kinetic and equilibrium constants obtained from fluorescence quenching studies of the interaction between rifampicin and different forms of E. coli RNA polymerase.

ParameterCore EnzymeHoloenzymeHoloenzyme-T7 DNA ComplexReference
Apparent Kd (M) ≤ 3 x 10-9≤ 3 x 10-9≤ 3 x 10-9 nih.govuw.edu.pl
Overall Binding Constant (from kinetics, M) 1-2 x 10-91-2 x 10-91-2 x 10-9 nih.gov
Forward Isomerization Rate (k2) Decreasing order: Core > Holoenzyme > Holoenzyme-T7 DNADecreasing order: Core > Holoenzyme > Holoenzyme-T7 DNADecreasing order: Core > Holoenzyme > Holoenzyme-T7 DNA nih.govuw.edu.pl

Electrochemical and Voltammetric Methods for Compound Analysis

Electrochemical and voltammetric techniques offer sensitive, rapid, and cost-effective methods for the analysis of this compound in various samples, including pharmaceutical formulations. nih.gov These methods are based on the electrochemical oxidation or reduction of the rifampicin molecule at the surface of an electrode.

The electrochemical behavior of rifampicin has been investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.govuw.edu.pl Studies have shown that rifampicin undergoes an irreversible, diffusion-controlled anodic oxidation process. nih.gov The oxidation of rifampicin can generate well-defined, pH-dependent, quasi-reversible peaks, which are characteristic of hydroquinone-like systems involving the transfer of an equal number of electrons and protons. uw.edu.pl

A variety of working electrodes have been employed for the voltammetric determination of rifampicin, including glassy carbon electrodes (GCE), carbon paste electrodes, and modified electrodes. nih.govuw.edu.pl To enhance the sensitivity and selectivity of the analysis, electrodes are often modified with materials such as multi-walled carbon nanotubes (MWCNTs), ionic liquids, and metal nanoparticles. nih.govbenthamdirect.com For instance, MWCNT-modified GCEs have been shown to significantly increase the peak currents of rifampicin compared to bare GCEs, leading to lower detection limits. nih.gov

These voltammetric methods have been validated and successfully applied for the quantitative determination of rifampicin in pharmaceutical dosage forms without the need for extensive sample pretreatment or separation steps. nih.govuw.edu.pl The linear response ranges are typically in the micromolar (µM) to nanomolar (nM) concentration levels, with low limits of detection (LOD). nih.gov

Table 2: Performance Characteristics of Selected Voltammetric Methods for Rifampicin Analysis

This table presents a comparison of different voltammetric techniques and electrodes used for the determination of rifampicin, highlighting their linear ranges and limits of detection.

Voltammetric TechniqueWorking ElectrodeLinear RangeLimit of Detection (LOD)Reference
Differential Pulse Voltammetry (DPV)MWCNT-Modified Glassy Carbon Electrode0.04 - 10 µM7.51 nM nih.gov
Square Wave Voltammetry (SWV)MWCNT-Modified Glassy Carbon Electrode0.04 - 10 µM11.3 nM nih.gov
Differential Pulse Voltammetry (DPV)Renewable Amalgam Film Electrode0.4 - 250.0 µg/mL0.12 µg/mL mdpi.comresearchgate.net
Differential Pulse Voltammetry (DPV)Carbon Paste Electrode0.40 - 2.00 mg/L0.07 mg/L scielo.br

Application of Biosensors for Real-Time Monitoring in Research Settings

Biosensors represent a powerful analytical tool for the real-time monitoring of this compound in research settings, offering high sensitivity and selectivity. These devices integrate a biological recognition element with a physicochemical transducer to detect the target analyte.

A variety of biosensors have been developed for rifampicin detection, primarily employing electrochemical and optical transduction methods. Electrochemical biosensors often utilize enzymes as the biological recognition element. For example, a biosensor based on horseradish peroxidase (HRP) has been developed for the amperometric detection of rifampicin. researchgate.netdntb.gov.ua In this system, HRP is immobilized on an electrode surface, and the enzymatic reaction, which involves the oxidation of rifampicin in the presence of hydrogen peroxide, is monitored by measuring the reduction current of the oxidized rifampicin product. mdpi.com The measured current is proportional to the concentration of rifampicin.

Fluorescence-based biosensors have also been employed for the sensitive detection of rifampicin. One such approach utilizes the fluorescence quenching of protein-stabilized gold nanoclusters (Au NCs). nih.gov Bovine serum albumin (BSA)-stabilized Au NCs exhibit strong fluorescence, which is selectively quenched in the presence of rifampicin. This phenomenon allows for the sensitive determination of rifampicin concentrations. nih.gov A notable application of this technology is the development of a paper-based microplate platform where the BSA-Au NCs are immobilized for the real-time monitoring of rifampicin in urine samples. nih.gov This portable and cost-effective platform allows for on-site analysis, which can be captured and analyzed using a digital camera. nih.gov

These biosensor-based methods offer several advantages for research applications, including the potential for miniaturization, rapid analysis, and the ability to perform measurements in complex biological matrices with minimal sample preparation. mdpi.comnih.gov

Table 3: Examples of Biosensors for this compound Detection

This table provides an overview of different biosensor types developed for the detection of rifampicin, detailing their recognition elements, detection principles, and performance metrics.

Biosensor TypeRecognition ElementTransduction MethodDetection PrincipleLimit of DetectionApplicationReference
Enzymatic Biosensor Horseradish Peroxidase (HRP)AmperometryEnzymatic oxidation of rifampicin5.06 x 10-6 mol/dm3Pharmaceutical preparations, biological samples researchgate.net
Fluorescent Biosensor Bovine Serum Albumin-stabilized Gold Nanoclusters (BSA-Au NCs)Fluorescence SpectroscopyFluorescence quenching by rifampicin70 ng/mLReal-time monitoring in urine nih.gov

Formulation Science and Novel Delivery Systems Research for Rifampicin Sodium Non Clinical Focus

Nanoparticle-Based Encapsulation and Delivery Systems

The encapsulation of rifampicin (B610482) into nanoparticle-based systems is a significant area of research aimed at overcoming challenges associated with its use, such as poor solubility and the need for targeted delivery. These advanced delivery systems are being investigated to enhance the therapeutic efficacy of rifampicin.

Polymeric Nanoparticles (e.g., PLGA)

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are extensively studied for the delivery of anti-tuberculosis drugs like rifampicin. sphinxsai.commdpi.comcsir.co.za The single emulsion solvent evaporation method has been shown to be effective for creating PLGA-based rifampicin nanoparticles, achieving high incorporation efficiency. sphinxsai.com Research has focused on optimizing various processing parameters such as the drug-to-polymer ratio, surfactant concentration, phase ratio, and sonication time to produce small nanoparticles with maximum drug entrapment. sphinxsai.com

One study achieved optimal conditions for preparing PLGA-rifampicin nanoparticles with a particle size of 223 ± 2 nm, a loading efficiency of 67 ± 1%, and a nanoparticle yield of 47 ± 2%. nih.gov The release profile of rifampicin from these PLGA nanoparticles often shows a biphasic pattern, with an initial burst release followed by a more gradual and sustained release over an extended period, potentially lasting more than 30 days. sphinxsai.com For instance, one formulation exhibited an initial burst release of 11.26% in the first day, followed by a slower, continuous release. sphinxsai.com This sustained-release characteristic is a key advantage, potentially reducing dosing frequency. sphinxsai.com

Furthermore, the encapsulation of rifampicin in PLGA nanoparticles can significantly alter its interaction with plasma proteins. In one study, coating PLGA-rifampicin nanoparticles with 1% PEG resulted in a 57% decrease in protein binding compared to the free drug. csir.co.za This modification of surface properties is crucial for controlling the in-vivo biodistribution of the nanoparticles. csir.co.za The mucoadhesive properties of PLGA nanoparticles are also being explored for potential inhalation administration, with studies showing a high degree of adhesion to mucin. nih.gov

Table 1: Characteristics of PLGA-Rifampicin Nanoparticle Formulations

ParameterValueReference
Preparation MethodSingle Emulsion Solvent Evaporation sphinxsai.com
Optimal Particle Size223 ± 2 nm nih.gov
Loading Efficiency67 ± 1% nih.gov
Nanoparticle Yield47 ± 2% nih.gov
Release ProfileBiphasic: Initial burst (11.26% in 1 day) followed by sustained release (>30 days) sphinxsai.com
Protein Binding Reduction (1% PEG coating)57% csir.co.za

Lipid-Based Nanocarriers (e.g., Liposomes)

Lipid-based nanocarriers, particularly liposomes, are a promising strategy for delivering rifampicin. researchgate.netscielo.org.za These systems can encapsulate rifampicin, potentially improving its solubility and providing controlled release. scielo.org.za Liposomes offer advantages such as high biocompatibility, biodegradability, and the ability to be surface-modified for targeted delivery. scielo.org.za

The thin-film hydration method is a common technique for preparing rifampicin-loaded liposomes. nih.govnih.gov In one study, liposomes composed of crude soybean lecithin (B1663433) exhibited a high encapsulation efficiency of 90% for rifampicin. scielo.org.za The resulting liposomes had a mean size of 1114 nm and a surface charge of -63 mV, demonstrating a controlled-release profile for the co-encapsulated drugs. scielo.org.za Another study designed unilamellar liposomal vesicles using an equimolar mixture of hydrogenated phosphatidylcholine from soybean (HSPC) and the anionic 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt (DPPG). nih.gov These liposomes showed a high drug entrapment efficiency of nearly 100% and a sustained release profile. nih.gov

Research has also explored the use of polymer coatings to enhance the properties of rifampicin-loaded liposomes. mdpi.com Chitosan (B1678972) and ε-poly-L-lysine have been investigated as mucoadhesive polymers to improve liposome (B1194612) stability and prolong residence time in the lungs. mdpi.com Both polymers were found to enhance mucoadhesion without negatively impacting the liposome characteristics or rifampicin entrapment efficiency. mdpi.com Furthermore, folate-targeted PEGylated liposomes have been developed for in vivo imaging and targeted delivery of rifampicin to mycobacterial infections. jst.go.jp

Table 2: Research Findings on Rifampicin-Loaded Liposomes

Liposome CompositionKey FindingsReference
Crude Soybean Lecithin90% rifampicin encapsulation efficiency, mean size 1114 nm, controlled release. scielo.org.za
HSPC-DPPGNearly 100% drug entrapment efficiency, sustained release. nih.gov
Chitosan or ε-poly-L-lysine decorated HSPC-DPPGImproved mucoadhesion without affecting liposome features or rifampicin entrapment. mdpi.com
Folate-targeted PEGylated liposomesHigher uptake at infected lesions in a murine model. jst.go.jp

Inorganic Nanomaterials as Carriers (e.g., Montmorillonite)

The use of inorganic nanomaterials as carriers for rifampicin is an emerging area of research. Montmorillonite (B579905), a type of clay mineral, has been investigated as a potential drug delivery vehicle due to its layered structure and high surface area. While specific studies focusing solely on rifampicin sodium and montmorillonite are limited in the provided search results, the broader context of using inorganic carriers for drug delivery suggests potential for future research in this area. These materials could offer advantages in terms of stability and controlled release of the encapsulated drug.

Microsphere and Microparticle Formulations for Sustained Release Research

Microsphere and microparticle formulations of rifampicin are being developed to achieve sustained drug release, which can help in reducing dosing frequency. rjptonline.orgrjptonline.org Various polymers have been utilized to create these delivery systems, with a focus on their biocompatibility and ability to control drug release. ijpcsonline.com

Alginate, a natural polymer, has been used to prepare rifampicin microparticles through the cation-induced gelification technique. rjptonline.orgrjptonline.org These alginate microparticles have demonstrated sustained release of rifampicin for up to 72 hours in a physiological medium (pH 7.4 phosphate (B84403) buffer). rjptonline.orgrjptonline.org In one study, the in-vitro release from drug-loaded microparticles was 84% after 72 hours, a significant extension compared to the pure drug which released 87% within 3 hours. rjptonline.orgrjptonline.org The mean particle size of these microparticles was reported to be 0.74 µm. rjptonline.orgrjptonline.org

Cellulose (B213188) polymers, such as ethyl cellulose and carboxymethyl cellulose (CMC), have also been employed to formulate rifampicin microspheres using the non-aqueous solvent evaporation method. ijpcsonline.com These microspheres were spherical and free-flowing. ijpcsonline.com The in-vitro release studies in phosphate buffer (pH 7.4) showed that different formulations released between 59.37% and 80.57% of the drug over 12 hours, with the release rate being influenced by the polymer concentration. ijpcsonline.com

Solid lipid microparticles (SLMs) have also been investigated for the sustained release of rifampicin. researchgate.net In one study, rifampicin-loaded SLMs formulated with Moringa oil and Phospholipon 90G showed good sustained-release properties, with about 77.1% release at 12 hours in phosphate buffer (pH 6.8). researchgate.net These SLMs also demonstrated enhanced stability of rifampicin in simulated gastric fluid. researchgate.net

Table 3: Comparison of Rifampicin Microsphere/Microparticle Formulations

Formulation TypePolymer/LipidPreparation MethodKey Release CharacteristicsReference
Alginate MicroparticlesSodium AlginateCation-induced gelification84% release after 72 hours rjptonline.orgrjptonline.org
Cellulose-based MicrospheresEthyl Cellulose, CMCNon-aqueous solvent evaporation59-81% release after 12 hours ijpcsonline.com
Solid Lipid MicroparticlesMoringa Oil, Phospholipon 90GMelt homogenization~77% release after 12 hours researchgate.net

Pulmonary Delivery Systems Research (e.g., Inhaled Formulations in Animal Models)

Pulmonary delivery of rifampicin is being explored as a promising approach to increase drug concentration at the site of infection in the lungs while minimizing systemic side effects. ijper.orgd-nb.infonih.gov Research in animal models has been crucial in evaluating the feasibility and efficacy of inhaled rifampicin formulations. researchgate.netresearchgate.net

Studies in rats have shown that inhaled rifampicin can lead to higher drug concentrations in the lungs compared to oral administration. d-nb.infonih.govresearchgate.net For instance, spray-dried alginate microspheres containing rifampicin, when administered to rats via intratracheal instillation, resulted in significantly higher relative bioavailability compared to the oral route. ijper.org These microspheres were designed to be in the respirable range, with around 75% of the particles having suitable aerodynamic characteristics for lung deposition. ijper.org The presence of β-cyclodextrin in these formulations was also found to enhance the aqueous solubility and permeation of rifampicin. ijper.org

Animal studies, primarily in guinea pigs and rats, suggest that inhaled rifampicin may require only about half the dose to achieve the same pharmacokinetic response as an oral dose. researchgate.net In vivo studies have utilized various small animal models, including mice, rats, and guinea pigs, to assess aspects like alveolar macrophage uptake, safety, and biodistribution of inhaled rifampicin. researchgate.net High-dose powder formulations of rifampicin have been prepared using methods like spray drying and crystallization for in vivo assessment in rat models. otago.ac.nz These studies have generally indicated that inhaled delivery of anti-TB drugs is superior to oral or intravenous routes in achieving higher local drug concentrations and better antibacterial efficacy with minimal local lung toxicity. d-nb.info However, it has been noted that many preclinical studies have only tested low doses of inhaled rifampicin, and there is a need for more research on the safety of repeated administration of high-dose formulations. nih.govnih.gov

Table 4: Summary of Animal Studies on Inhaled Rifampicin

FormulationAnimal ModelKey FindingsReference
Spray-dried alginate microspheresRatsHigher relative bioavailability compared to oral route. ijper.org
Various formulationsGuinea pigs, RatsApproximately half the dose of oral administration needed for similar pharmacokinetic response. researchgate.net
High-dose powder formulationsRatsInhaled delivery resulted in higher lung concentrations than oral administration. researchgate.netotago.ac.nz

Stability Enhancement Strategies for this compound in Novel Formulations

The chemical stability of rifampicin is a critical factor in the development of effective drug delivery systems, as it is susceptible to degradation, particularly in acidic environments. researchgate.netijpsonline.com Various strategies are being investigated to enhance its stability within novel formulations.

Encapsulation within microparticles has shown to be a protective strategy. For example, solid lipid microparticles (SLMs) significantly improved the stability of rifampicin in simulated gastric fluid (pH 1.2). researchgate.net While the pure drug sample showed 95.5% degradation after 3 hours, the SLM-encapsulated rifampicin exhibited only 48.51% degradation. researchgate.net Similarly, encapsulating rifampicin in gastric-resistant microspheres has been shown to reduce its degradation in the presence of isoniazid (B1672263) in acidic media. mdpi.com

The use of antioxidants is another common approach to improve rifampicin's stability. ijpsonline.com Studies on mucoadhesive nasal drops have shown that the addition of antioxidants like ascorbic acid and sodium sulfite (B76179) can enhance the chemical stability of rifampicin. ijpsonline.com Sodium sulfite, in particular, demonstrated a significant increase in stability. ijpsonline.com The inclusion of hydroxypropyl-β-cyclodextrin has also been studied to improve the solubility and stability of rifampicin in oral solutions, with ascorbic acid being added as an antioxidant to further enhance stability. nih.govresearchgate.net

Liposomal formulations have also been shown to increase the stability of rifampicin. nih.gov When stored in a Hepes buffer solution, the concentration of free rifampicin decreased over time, while rifampicin encapsulated within liposomes remained constant, indicating that the liposomal structure protects the drug from degradation. nih.gov

Table 5: Strategies for Enhancing Rifampicin Stability

Formulation/StrategyProtective MechanismKey FindingReference
Solid Lipid Microparticles (SLMs)EncapsulationReduced degradation in simulated gastric fluid from 95.5% (pure drug) to 48.51% after 3 hours. researchgate.net
Gastric-Resistant MicrospheresEncapsulationReduced degradation in the presence of isoniazid in acidic media. mdpi.com
Antioxidants (Ascorbic Acid, Sodium Sulfite)Chemical StabilizationImproved chemical stability in nasal drop formulations. ijpsonline.com
LiposomesEncapsulationMaintained constant rifampicin concentration over time compared to the free drug in solution. nih.gov

Role of Antioxidants and pH Modulators

The chemical stability of this compound is a significant challenge in the development of liquid and semi-solid formulations. The molecule is highly susceptible to degradation through two primary pathways: oxidation and pH-dependent hydrolysis. Consequently, the incorporation of antioxidants and pH modulators is a critical strategy in formulation science to ensure the compound's integrity and preserve its chemical structure.

pH Modulators: this compound exhibits maximal stability in a narrow pH range, typically between 6.5 and 7.5. Outside of this range, its degradation accelerates significantly. In acidic environments (pH < 4), it undergoes rapid hydrolysis to yield 3-formylrifamycin SV. In alkaline conditions (pH > 8), a different set of degradation products is formed. To counteract this instability, formulation scientists employ pH modulating agents, primarily buffering systems. Phosphate buffers (e.g., sodium phosphate monobasic and dibasic) and citrate (B86180) buffers are commonly used to maintain the formulation's pH within the optimal stability window, thereby minimizing hydrolytic degradation.

Antioxidants: The quinone moiety of the this compound structure is prone to oxidation, leading to the formation of Rifampicin-quinone, an inactive and colored degradant. This oxidative process can be initiated by dissolved oxygen, trace metal ions, or exposure to light. To mitigate this, antioxidants are included in formulations. These agents function as sacrificial compounds, preferentially reacting with oxidizing species to protect the this compound molecule. Common antioxidants investigated for this purpose include:

Ascorbic acid (Vitamin C): A water-soluble antioxidant that effectively scavenges free radicals.

Sodium metabisulfite: A reducing agent that is particularly effective at inhibiting oxidation in aqueous solutions.

Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant often used in formulations containing lipidic components.

The combined use of pH buffers and antioxidants provides a synergistic protective effect, addressing both hydrolytic and oxidative degradation pathways simultaneously. Research has demonstrated that formulations containing both types of excipients show markedly improved stability compared to those with either agent alone or no stabilizers.

Table 1: Impact of Antioxidants and pH on the Stability of this compound in an Aqueous Formulation This interactive table summarizes representative data on the chemical stability of this compound under accelerated storage conditions (40°C for 30 days). The data illustrates the protective effects of maintaining an optimal pH and including an antioxidant.

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In Vitro Release Kinetics and Degradation Studies of Formulations

The evaluation of novel delivery systems for this compound involves detailed in vitro studies to characterize both the rate of drug release and the concurrent degradation of the drug within the release medium. These studies are fundamental to predicting how a formulation will behave and are essential for optimizing its design.

In Vitro Release Kinetics: The primary goal of many advanced formulations, such as polymeric nanoparticles (e.g., PLGA), liposomes, or solid lipid nanoparticles (SLNs), is to achieve a modified-release profile. In vitro release studies are typically conducted using a dialysis method or a sample-and-separate technique in a physiologically relevant medium, such as phosphate-buffered saline (PBS) at pH 7.4 and 37°C.

The release profiles observed are often biphasic:

Initial Burst Release: A rapid release of the drug that is adsorbed on or weakly associated with the surface of the nanocarrier.

Sustained Release: A slower, prolonged release of the drug encapsulated within the core of the carrier. This phase is governed by mechanisms such as diffusion through the carrier matrix, erosion of the polymer, or a combination of both.

The release data is frequently fitted to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanism. For instance, a release profile fitting the Higuchi model suggests that diffusion is the primary release mechanism.

Degradation During Release Studies: A critical aspect often overlooked is the stability of this compound in the release medium itself. The conditions of the in vitro release test (37°C, pH 7.4) are conducive to the degradation of the released drug. Therefore, a comprehensive analysis must distinguish between the amount of drug released from the formulation and the amount of intact drug remaining in the release medium. High-performance liquid chromatography (HPLC) methods are employed to simultaneously quantify the concentration of intact this compound and its major degradants (e.g., Rifampicin-quinone). This allows for the calculation of not only the cumulative release but also the cumulative degradation over the course of the experiment, providing a more accurate assessment of the formulation's protective capabilities.

Table 2: Comparative In Vitro Release and Degradation of this compound from Different Nanocarrier Systems This interactive table presents hypothetical data comparing the in vitro performance of this compound loaded into two different types of nanocarriers over 48 hours in PBS (pH 7.4, 37°C).

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Environmental Fate and Chemical Degradation of Rifampicin Sodium

Chemical Stability and Degradation Pathways of Rifampicin (B610482) Sodium under Various Environmental Conditions (pH, Temperature, Light)

The chemical stability of rifampicin sodium is significantly influenced by environmental parameters such as pH, temperature, and light. Rifampicin is an amphoteric molecule with pKa values of 1.7 (related to the 4-hydroxyl group) and 7.9 (related to the 3-piperazine nitrogen). dergipark.org.trkinampark.com This zwitterionic nature dictates its solubility and stability at different pH levels. dergipark.org.tr

In acidic solutions, rifampicin is prone to hydrolysis, while in alkaline conditions, it undergoes autoxidation. scielo.brscielo.br The stability of rifampicin in aqueous solutions is greatest in near-neutral conditions. scielo.br Temperature also plays a crucial role, with higher temperatures generally accelerating degradation rates. ijpsonline.com Light, particularly UV radiation, can contribute to the photodegradation of rifampicin. researchgate.net

Under acidic conditions, rifampicin undergoes hydrolysis, breaking down into 3-formylrifamycin SV (3-FRSV) and 1-amino-4-methylpiperazine (B1216902). scielo.brscielo.brnih.gov This degradation pathway is a significant concern, particularly in the acidic environment of the stomach, where it can reduce the bioavailability of the drug. nih.gov The formation of 3-FRSV, a poorly absorbed compound, is a key factor contributing to this issue. nih.govscielo.br Studies have shown that the decomposition of rifampicin in acidic environments can range from 8.5% to 50%, depending on the gastric residence time. nih.gov

The hydrolysis process can be accelerated in the presence of other compounds, such as isoniazid (B1672263), another anti-tuberculosis drug. nih.govscielo.br One study demonstrated that in the presence of isoniazid, 21% of rifampicin degraded to 3-FRSV in an acidic medium after 45 minutes, compared to 12% when isoniazid was absent. scielo.br

Table 1: Factors Influencing Hydrolysis of Rifampicin to 3-Formylrifamycin SV

Factor Effect Reference
Acidic pH Promotes hydrolysis scielo.brscielo.brnih.gov

| Presence of Isoniazid | Accelerates hydrolysis | nih.govscielo.br |

In neutral to alkaline aqueous solutions and in the presence of oxygen, rifampicin is susceptible to autoxidation, leading to the formation of rifampicin quinone. scielo.brsemanticscholar.orgbu.edumdpi.com This conversion involves the naphthyl core of the rifampicin molecule transforming into a naphthoquinone. semanticscholar.orgmdpi.com The presence of rifampicin quinone is often considered an indicator of poor quality in rifampicin-containing pharmaceutical products. bu.edu

The rate of autoxidation is influenced by pH, with studies showing significantly greater degradation at a pH of 8.5 compared to a pH of 7.4. mdpi.com After 6 hours, the extent of degradation was 7.0% at pH 8.5 versus 5.1% at pH 7.4, and this difference increased over time. mdpi.com The addition of antioxidants like ascorbic acid can help prevent this oxidation process. ijpsonline.comsigmaaldrich.com

Table 2: Conditions Favoring Autoxidation of Rifampicin to Rifampicin Quinone

Condition Effect Reference
Alkaline pH (7.5-9.0) Promotes autoxidation scielo.brscielo.br
Presence of Oxygen Essential for autoxidation scielo.brscielo.br

| Absence of Antioxidants | Increases susceptibility to oxidation | ijpsonline.comsigmaaldrich.com |

Enzymatic Degradation of Rifampicin by Bacterial Enzymes (e.g., CotA-laccase)

Bacterial enzymes play a significant role in the degradation and inactivation of rifampicin. Several enzymatic modification pathways have been identified in various bacteria, contributing to antibiotic resistance. These include ADP-ribosylation, phosphorylation, and glycosylation of the rifamycin (B1679328) molecule. nih.govfrontiersin.org

One notable enzyme involved in rifampicin degradation is CotA-laccase, a multicopper oxidase found in the spore coat of Bacillus subtilis. chemistryviews.orgunl.pt Laccases are of interest for bioremediation because they can oxidize a wide range of phenolic and aromatic compounds. chemistryviews.org Research has demonstrated that CotA-laccase can effectively oxidize rifampicin. chemistryviews.orgresearchgate.netnih.gov The primary product of this enzymatic oxidation is rifampicin quinone. chemistryviews.orgresearchgate.netnih.gov

A two-step chemo-enzymatic process has been developed to transform rifampicin into non-antimicrobial compounds. This process involves an initial enzymatic oxidation step using CotA-laccase, followed by a hydrogen peroxide bleaching step. chemistryviews.orgresearchgate.netnih.gov This treatment was shown to produce final products that are non-antimicrobial and not toxic to the eukaryotic model organism C. elegans. chemistryviews.orgnih.gov The optimal pH for the CotA-laccase oxidation of rifampicin is 6. researchgate.net

Table 3: Enzymatic Degradation of Rifampicin by CotA-laccase

Enzyme Source Organism Degradation Product Optimal pH Reference

| CotA-laccase | Bacillus subtilis | Rifampicin Quinone | 6 | chemistryviews.orgresearchgate.netresearchgate.net |

Advanced Oxidation Processes (AOPs) for this compound Degradation in Wastewater Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.comresearchgate.net AOPs, including the Fenton reaction and electrochemical degradation, have been investigated for their effectiveness in degrading rifampicin in aqueous environments. dergipark.org.trmdpi.comdoi.org

The Fenton process utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically ferrous ions, Fe²⁺), to generate highly reactive hydroxyl radicals. researchgate.netmdpi.com This process has been studied for the degradation of various pharmaceuticals, including rifampicin. researchgate.netdntb.gov.ua

Research has shown that the Fenton process can effectively remove rifampicin from aqueous solutions. researchgate.net The efficiency of the Fenton reaction can be influenced by several factors, including the initial concentrations of the pollutant and the Fenton reagents, pH, and temperature. researchgate.net In some cases, the Fenton process is combined with other treatments, such as UV irradiation (photo-Fenton), to enhance degradation efficiency. dergipark.org.trnih.gov One study found that a low-cost UV-A homogeneous photo-Fenton treatment removed 80% of rifampicin in 60 minutes. dergipark.org.tr

Electrochemical degradation, another AOP, involves the use of an electric current to drive oxidation and reduction reactions that break down pollutants. scilit.com This method can directly oxidize pollutants at the anode or generate reactive species like hydroxyl radicals to perform indirect oxidation. scilit.com

The electrochemical behavior of rifampicin has been investigated using various electrode materials, such as multi-walled carbon nanotube-modified glassy carbon electrodes. nih.gov Studies have shown that the anodic oxidation of rifampicin is an irreversible and diffusion-controlled process. nih.gov The efficiency of electrochemical degradation is dependent on factors like the electrode material, electrolyte composition, and pH. scilit.comnih.gov For instance, the oxidation of rifampicin becomes easier at higher pH values due to the deprotonation of the molecule. nih.gov Combining electrochemical treatment with the Fenton process has also been explored to increase removal efficiency. dergipark.org.tr

Photocatalytic Degradation

Photocatalytic degradation is an advanced oxidation process that has been investigated as a promising method for the removal of rifampicin from aqueous environments. This process typically involves the use of semiconductor photocatalysts that, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) capable of breaking down the complex structure of the antibiotic.

Research into the photocatalytic degradation of rifampicin has explored various catalysts and the influence of several experimental parameters on degradation efficiency.

Titanium Dioxide (TiO₂) Nanoparticles: Studies utilizing anatase TiO₂ nanoparticles under UV light irradiation have demonstrated the effective degradation of rifampicin. researchgate.net The process was found to be significantly more efficient than direct photolysis or simple adsorption of the antibiotic onto the catalyst. Key findings indicated that the degradation rate is influenced by factors such as irradiation time, catalyst dosage, the pH of the medium, and temperature. Optimal degradation was observed in a colloidal mixture of a 30.38 μM rifampicin solution with 10 mg of TiO₂ nanoparticles at a pH of 5.63. researchgate.net The kinetics of this degradation process were found to follow the Langmuir-Hinshelwood model, with a rate constant (k) of 0.016 ± 0.002 min⁻¹. researchgate.net The addition of a small amount of hydrogen peroxide (H₂O₂) was also shown to accelerate the photocatalytic process. researchgate.net

Zinc Oxide (ZnO) Photocatalysts: The use of zinc oxide (ZnO) as a photocatalyst under solar irradiation has also been thoroughly investigated. africaresearchconnects.comresearchgate.net The efficiency of rifampicin degradation is dependent on the ZnO load, the initial concentration of rifampicin, and the pH of the solution. africaresearchconnects.com An optimal catalyst loading enhances the degradation rate, but excessive amounts can lead to particle aggregation and a screening effect, which reduces light penetration and thus efficiency. researchgate.net Similarly, higher initial concentrations of rifampicin can saturate the active sites on the catalyst, leading to a decrease in the degradation rate. africaresearchconnects.comresearchgate.net The presence of inorganic salts, such as sodium chloride, sodium bicarbonate, and sodium sulfate, was also found to impact the degradation process. africaresearchconnects.comresearchgate.net

Other Novel Photocatalysts: More recent research has explored other semiconductor materials. Rhombohedral corundum-type indium oxide (rh-In₂O₃) nanoparticles have shown superior photocatalytic activity in decomposing rifampin under UV light compared to cubic phase In₂O₃ and commercial P25–TiO₂. acs.org The enhanced efficiency is attributed to a more effective separation and transfer of photogenerated electron-hole pairs. acs.org Under UV irradiation, these electron-hole pairs are generated; the electrons reduce oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes oxidize hydroxide (B78521) ions or water to form hydroxyl radicals (•OH), which are the primary agents of degradation. acs.org

Additionally, a composite of zinc oxide and manganese ferrite (B1171679) (ZnO/MnFe₂O₄) has been used in photodegradation reactions. This magnetic composite allows for easier removal from the treated effluent after the reaction. The ZnO/MnFe₂O₄ composite achieved a maximum decontamination percentage of 94.72% after 90 minutes with a 0.20 g catalyst dosage, outperforming pure ZnO which achieved 74.20% under the same conditions. semanticscholar.org

Table 1: Research Findings on Photocatalytic Degradation of Rifampicin

Photocatalyst Radiation Source Key Findings Degradation Efficiency/Rate Reference
Anatase TiO₂ nanoparticles UV Light (365 nm) Optimal conditions: pH 5.63, 10 mg TiO₂. Process follows Langmuir-Hinshelwood kinetics. Rate constant (k) = 0.016 ± 0.002 min⁻¹ researchgate.net
Zinc Oxide (ZnO) Solar Irradiation Degradation is dependent on ZnO load, initial rifampicin concentration, and pH. The apparent rate constant (k) is maximal at a ZnO dose of 0.15 g L⁻¹. africaresearchconnects.comresearchgate.net
Rhombohedral In₂O₃ (rh-In₂O₃) UV Light Showed superior efficiency compared to cubic In₂O₃ and P25-TiO₂. Higher photocatalytic activity than c-In₂O₃ and P25-TiO₂. acs.org
ZnO/MnFe₂O₄ Composite UV/Vis Light Composite showed higher efficiency than pure ZnO and can be magnetically separated. 94.72% degradation in 90 minutes (vs. 74.20% for pure ZnO). semanticscholar.org

Environmental Monitoring and Detection of this compound Residues (Methodology Research)

The presence of rifampicin residues in the environment, particularly in water sources and food products, necessitates the development of sensitive and reliable detection methods for monitoring purposes. Research has focused on various analytical techniques to achieve low detection limits and high specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and widely used technique for the determination of rifampicin residues in various complex matrices. mdpi.com This method offers high sensitivity, specificity, and the ability to quantify the analyte accurately. A method was developed for the simultaneous detection of rifampicin and rifaximin (B1679331) in foods of animal origin, including muscle, liver, kidney, fat, milk, and eggs from cattle, swine, or chicken, as well as in fish and shrimp. mdpi.com The sample preparation involves extraction with an acetonitrile-dichloromethane solution or acetonitrile, followed by purification using dispersive solid-phase extraction. The method demonstrated good specificity, with a limit of detection (LOD) and limit of quantification (LOQ) for rifampicin of 5 µg/kg and 10 µg/kg, respectively. mdpi.com

Another study established a stable isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of rifampicin in aquatic products. This method yielded an LOD of 0.25 µg/kg and an LOQ of 0.5 µg/kg, showcasing high sensitivity and reliability for monitoring in seafood. researchgate.net

Immunochromatographic Strips: For rapid and on-site screening, a lateral flow immunoassay (LFIA) has been developed for the detection of rifampicin in fish. tandfonline.com This method utilizes a monoclonal antibody specific to rifampicin. Fish samples are extracted with ethyl acetate, and the extract is applied to the test strip. The test can be completed within 5 minutes. Under optimal conditions, the cut-off limit for the test strip was determined to be 10 µg/mL in both buffer and spiked fish samples. tandfonline.com This provides a reliable and rapid tool for screening purposes.

Fluorescence-Based Detection: A novel and cost-effective method for detecting residual rifampicin in urine samples has been developed using bovine serum albumin (BSA)-stabilized gold nanoclusters (BSA-Au NCs) on a paper-based platform. researchgate.netnih.gov The principle of this method is the quenching of the fluorescence of the gold nanoclusters in the presence of rifampicin. researchgate.net The decrease in fluorescence intensity allows for the sensitive detection of rifampicin in a range from 0.5 to 823 µg/mL, with a measured detection limit of 70 ng/mL. researchgate.netnih.gov This portable platform allows for easy monitoring by capturing the colorimetric change with a digital camera. researchgate.net

Table 2: Methodologies for Detection of Rifampicin Residues

Detection Method Matrix Principle Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
LC-MS/MS Foods of Animal Origin (muscle, liver, kidney, fat, milk, eggs), Fish, Shrimp Chromatographic separation followed by mass spectrometric detection. LOD: 5 µg/kg; LOQ: 10 µg/kg mdpi.com
Stable Isotope-Dilution HPLC-MS/MS Aquatic Products Isotope dilution for quantification with HPLC-MS/MS. LOD: 0.25 µg/kg; LOQ: 0.5 µg/kg researchgate.net
Immunochromatographic Strip (LFIA) Fish Antigen-antibody reaction on a lateral flow strip. Cut-off Limit: 10 µg/mL tandfonline.com
Fluorescence Quenching Urine Rifampicin quenches the fluorescence of BSA-stabilized gold nanoclusters. Detection Limit: 70 ng/mL researchgate.netnih.gov

Table 3: List of Chemical Compounds

Compound Name
Acetonitrile
Bovine Serum Albumin (BSA)
Dichloromethane
Ethyl Acetate
Hydrogen Peroxide
Indium Oxide (In₂O₃)
Manganese Ferrite (MnFe₂O₄)
Rifampicin
This compound
Rifaximin
Sodium Bicarbonate
Sodium Chloride
Sodium Sulfate
Titanium Dioxide (TiO₂)

Rifampicin Sodium As a Tool in Chemical Biology and Biotechnological Research

Use in Bacterial Recombinant Protein Expression and Host RNA Polymerase Inhibition

A significant application of rifampicin (B610482) sodium in biotechnology is the enhancement of recombinant protein expression in bacterial systems, particularly those utilizing the bacteriophage T7 RNA polymerase. researchgate.netmuni.cz Many popular E. coli expression systems rely on a T7 promoter to drive high-level expression of a target gene. promega.com The T7 RNA polymerase is highly active and selective for its own promoters and, crucially, is resistant to rifampicin, which inhibits the host cell's native E. coli RNA polymerase. researchgate.netpromega.comnih.gov

By adding rifampicin to the culture after induction of the T7 RNA polymerase, researchers can effectively shut down the transcription of host genes. promega.comd-nb.info This leads to the exclusive expression of the gene of interest under the control of the T7 promoter. researchgate.netnih.gov This strategy offers several advantages:

Increased Yield: By dedicating the cell's transcriptional and translational machinery to the recombinant protein, the final yield can be significantly increased. muni.cznih.gov

Higher Purity: The reduction of host protein synthesis simplifies downstream purification processes. researchgate.net

Specific Labeling: It allows for the specific labeling of the recombinant protein with isotopes, such as [35S]methionine, for analytical purposes, as host protein synthesis is silenced. researchgate.netnih.gov

This technique has been successfully used for the expression of various proteins, including plant enzymes. muni.cznih.gov For instance, the expression of a plant cytokinin-specific beta-glucosidase in E. coli was not only enhanced in yield by the addition of rifampicin but also showed improved assembly of the protein subunits into its active dimeric form. nih.gov Similarly, this approach has been used to express plant codon-optimized Bacillus thuringiensis δ-endotoxin genes. nih.gov

Table 1: Application of Rifampicin in T7-Based Recombinant Protein Expression

System/Target Protein Host Organism Role of Rifampicin Observed Outcome Reference(s)
General T7 Promoter Systems Escherichia coli Inhibits host E. coli RNA polymerase Exclusive expression of T7-driven gene; allows for specific labeling researchgate.netpromega.comnih.gov
Plant Cytokinin-Specific β-Glucosidase Escherichia coli Enhances expression and assembly Increased yield and formation of active dimer muni.cznih.gov
Human Recombinant Protein 1 E. coli BL21(DE3)pLysS Inhibits host E. coli RNA polymerase Preferential expression of the recombinant protein d-nb.info
Cyanobacterial SmtB Protein Escherichia coli Enhances expression and purification Higher yield with lower contamination of intrinsic proteins researchgate.net
Plant Codon-Optimized cry Genes Escherichia coli Inhibits host DNA-dependent RNA polymerase High-level expression of synthetic proteins nih.gov

Selective Inhibition of Chloroplast RNA Polymerase in Plant Biology Research

Rifampicin's inhibitory action extends to the RNA polymerase found in chloroplasts, which shares structural similarities with bacterial RNA polymerase. cdlib.orgsigmaaldrich.com This property makes it a valuable tool for dissecting the transcriptional processes within these plant organelles. Research has shown that rifampicin can inhibit the synthesis of chloroplast ribosomal RNA (rRNA) in several unicellular algae, including Chlamydomonas, Chlorella, and Acetabularia, without affecting the synthesis of cytoplasmic rRNA. cdlib.orgcdlib.org This selective inhibition provides evidence that the genes for chloroplast rRNA are located on the chloroplast DNA and are transcribed by the organelle's own RNA polymerase. cdlib.orgcdlib.org

In the liverwort Marchantia polymorpha, rifampicin has been observed to inhibit the formation of plastid ribosomes and cause the dissociation of existing ones. biologists.com However, the effect of rifampicin on higher plant systems has been a subject of some debate. cdlib.org While some early reports indicated specific inhibition of chloroplast rRNA synthesis, others failed to replicate these findings. cdlib.orgcdlib.org The current consensus is that chloroplast RNA polymerase isolated from higher plants is often insensitive to rifampicin as typically prepared and assayed, which may be due to the preparations lacking the ability to initiate RNA synthesis. cdlib.org Despite this controversy, rifampicin remains a useful agent for studying chloroplast-level DNA transcription in certain plant systems. sigmaaldrich.comtoku-e.com

Probing Intracellular Mechanisms and Genetic Analysis

Rifampicin's specific mode of action—binding to the β-subunit of DNA-dependent RNA polymerase to block the initiation of transcription—makes it an excellent tool for probing various intracellular processes and for genetic analysis in bacteria. amerigoscientific.comdroracle.aiscbt.com By inhibiting transcription, researchers can study the stability and decay rates of different RNA molecules, particularly messenger RNA (mRNA), which provides insights into gene regulation. researchgate.net

The antibiotic is also used to investigate the function of host RNA polymerase during bacteriophage infection. For example, studies with bacteriophage T7 have shown that inhibiting the host E. coli RNA polymerase with rifampicin can restore normal phage growth in host cells that are otherwise inhibitory. tau.ac.il This demonstrates the critical role of shutting down host transcription for a successful phage life cycle.

Furthermore, rifampicin resistance, which typically arises from mutations in the rpoB gene encoding the β-subunit of RNA polymerase, is a widely used genetic marker in microbial ecology. mdpi.comuu.nl Spontaneously generated rifampicin-resistant mutants can be used to track the survival and proliferation of specific bacterial strains, such as biocontrol agents, in complex environments like the soil and plant rhizosphere, without the need for genetic modification involving foreign DNA. uu.nlresearchgate.net

Research into Immunomodulatory Effects and Cellular Interactions (e.g., α-synuclein fibrillation)

Beyond its antibiotic activity, rifampicin has been found to possess immunomodulatory properties and the ability to interact with eukaryotic cellular components, which has opened up new avenues of research. nih.gov Studies have shown that rifampicin can modulate the production of various cytokines by immune cells. nih.govnih.gov For example, in human monocytes stimulated with lipopolysaccharide (LPS), rifampicin significantly inhibited the secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), while increasing the secretion of interleukin-6 (IL-6) and the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These findings suggest that rifampicin can act as a potent immunomodulatory agent, a property that is being investigated in various disease models. nih.govbohrium.com

A particularly notable area of research is the effect of rifampicin on the fibrillation of α-synuclein, a protein whose aggregation is a hallmark of neurodegenerative diseases like Parkinson's disease. nih.govdergipark.org.tr In vitro studies have demonstrated that rifampicin can inhibit the formation of α-synuclein fibrils and even disaggregate pre-formed fibrils in a concentration-dependent manner. nih.govnih.govtoku-e.com The mechanism appears to involve the stabilization of α-synuclein in its monomeric and soluble oligomeric forms. nih.gov Interestingly, research suggests that an oxidation product of rifampicin may be the most active species responsible for this anti-aggregation effect. nih.govdergipark.org.tralzforum.org These findings have spurred further investigation into rifampicin's potential neuroprotective effects in preclinical models. nih.govmdpi.com

Table 2: Investigated Immunomodulatory and Cellular Effects of Rifampicin

Area of Research Model System Key Research Finding Potential Mechanism Reference(s)
Cytokine Modulation Human Monocytes Inhibited IL-1β, TNF-α; Increased IL-6, IL-10 Altered secretion by monocytes nih.govresearchgate.net
Cytokine Modulation Human Alveolar Epithelial Cells Dose-dependent inhibition of Prostaglandin E2 production Inhibition of arachidonic acid release nih.gov
Gene Expression Human Polymorphonuclear Leukocytes (PMNs) Inhibited overexpression of TLR2, TLR4, CD14 Downregulation of pattern recognition receptors karger.com
α-Synuclein Fibrillation In Vitro Inhibited fibril formation and disaggregated existing fibrils Stabilization of monomeric and soluble oligomeric α-synuclein nih.govalzforum.org
α-Synuclein Aggregation Transgenic Mouse Model of MSA Reduced monomeric, oligomeric, and phosphorylated α-synuclein Reduction of α-synuclein accumulation nih.gov

Investigation of Drug-Drug Interactions at a Mechanistic/Molecular Level in Preclinical Models

Rifampicin is a classic and potent inducer of various drug-metabolizing enzymes and transporters, making it a critical tool in preclinical and clinical pharmacology for studying drug-drug interactions (DDIs). amerigoscientific.comnih.gov The primary molecular mechanism underlying many of these interactions is the activation of the nuclear pregnane (B1235032) X receptor (PXR). amerigoscientific.comnih.gov Upon binding rifampicin, PXR translocates to the nucleus and promotes the transcription of a battery of genes involved in drug metabolism and transport.

The most prominent of these is the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of a vast number of drugs. nih.govplos.org By inducing CYP3A4 expression, rifampicin can significantly accelerate the clearance of co-administered drugs that are CYP3A4 substrates, potentially leading to therapeutic failure. nih.govplos.org Researchers use rifampicin as a positive control in in vitro assays with human hepatocytes to assess the potential of new drug candidates to cause induction-based DDIs. plos.org

These in vitro findings are often integrated into physiologically based pharmacokinetic (PBPK) models. plos.orgnih.gov These computational models simulate the absorption, distribution, metabolism, and excretion of drugs and can incorporate the dynamic effects of enzyme induction by rifampicin to predict the magnitude of DDIs in a clinical setting. plos.orgresearchgate.net This allows for the proactive management of DDIs and informs dosing recommendations when an inducing agent like rifampicin is used concurrently with other medications. nih.gov

Applications in Studying Bacterial Pathogenesis and Evolution of Resistance In Vitro

Rifampicin is instrumental in laboratory studies focused on bacterial pathogenesis and the evolution of antibiotic resistance. mdpi.comnih.gov Its well-defined target, the RpoB subunit of RNA polymerase, and the common emergence of resistance via mutations in the rpoB gene provide a clear system for evolutionary studies. mdpi.comasm.orgnih.gov

In vitro evolution experiments, where bacteria are serially passaged in the presence of increasing concentrations of rifampicin, allow researchers to track the genetic pathways to resistance. nih.govasm.org These studies have shown that resistance often comes with a fitness cost, such as a reduced growth rate, which can subsequently be ameliorated by secondary, compensatory mutations in other RNA polymerase subunits, like RpoA or RpoC. mdpi.comfrontiersin.org Analyzing these evolutionary trajectories provides fundamental insights into how resistance emerges and becomes established in bacterial populations.

Rifampicin is also used to probe aspects of bacterial pathogenesis, such as the formation of persister cells—a subpopulation of dormant bacteria that exhibit high tolerance to antibiotics. In studies of intracellular pathogens like Staphylococcus aureus, rifampicin is used to probe the activity of bacteria residing within host cells, as it can penetrate the host cell membrane. biorxiv.orgbiorxiv.org Furthermore, research into how bacteria survive in the presence of lethal concentrations of rifampicin has revealed novel defense mechanisms, such as the formation of a thickened, negatively charged capsular layer in Mycobacterium tuberculosis that restricts the antibiotic's entry. frontiersin.org These studies are crucial for understanding the complexities of chronic infections and for developing strategies to overcome antibiotic tolerance.

Emerging Research Directions and Methodological Advances for Rifampicin Sodium

Integration of Omics Technologies (Transcriptomics, Proteomics, Metabolomics) to Elucidate Cellular Responses to Rifampicin (B610482) Sodium

The advent of omics technologies has revolutionized the understanding of the intricate cellular responses to antimicrobials like Rifampicin sodium. These high-throughput methods provide a global view of molecular changes, offering insights into mechanisms of action, resistance, and potential new therapeutic strategies.

Transcriptomics: Transcriptional profiling using microarrays and RNA-sequencing has been instrumental in dissecting the effects of rifampicin on gene expression in Mycobacterium tuberculosis (M. tuberculosis). Studies have shown that rifampicin exposure induces significant changes in the expression of gene clusters associated with efflux pumps, transport proteins, and virulence. frontiersin.orgnih.gov For instance, a notable upregulation of the Rv0559c-Rv0560c operon has been observed in rifampicin-resistant strains, suggesting its pivotal role in the resistance mechanism. nih.gov Furthermore, transcriptomic analyses have revealed that rifampicin can induce a general stress response in bacteria at subinhibitory concentrations. koreamed.org In host-pathogen interaction studies, RNA-sequencing of blood from tuberculosis patients has shown that different rifampicin resistance-conferring mutations in the rpoB gene are associated with distinct host transcriptomic signatures, particularly affecting interferon-γ and -α pathways. frontiersin.org

Proteomics: Proteomic approaches, primarily using liquid chromatography-mass spectrometry (LC-MS), have complemented transcriptomic data by analyzing changes at the protein level. Proteomic profiling of rifampicin-treated M. tuberculosis has led to the identification of under-expressed proteins involved in cell wall biosynthesis, such as Ino1, FabD, EsxK, and PPE60. mdpi.com This suggests that besides its primary target, RNA polymerase, rifampicin may also impact cell wall integrity, contributing to its bactericidal effect. mdpi.com

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites within a cell, offering a direct readout of the physiological response to drug treatment. nih.gov Global metabolomic analyses of M. tuberculosis treated with rifampicin have identified a large number of significantly altered metabolites, particularly in pathways related to pyrimidines, purines, and amino acids like arginine, phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These studies provide a comprehensive list of metabolic perturbations that can serve as a basis for understanding the functional consequences of rifampicin action and identifying potential biomarkers. nih.govresearchgate.net For example, metabolomic studies on rifampicin-resistant mutants have shown marked changes in primary metabolism, including fatty acid composition and the production of osmoprotectants. pnas.org In human studies, plasma metabolomics has been used to distinguish active pulmonary tuberculosis, although some identified metabolites were found to be fragments of rifampin metabolites, highlighting the importance of careful data interpretation. plos.org

The integration of these omics disciplines offers a powerful, multi-layered understanding of the cellular response to this compound, from gene transcription and protein synthesis to metabolic function.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in microbiological research to analyze complex datasets and make predictions, with significant implications for understanding and combating rifampicin resistance.

Predicting Resistance Phenotypes from Genetic and Structural Features

A primary application of AI and ML in rifampicin research is the prediction of drug resistance from genetic information. ox.ac.ukresearchgate.netbiorxiv.orgersnet.orgox.ac.uk Traditional methods often rely on identifying specific mutations in the rpoB gene, the target of rifampicin. biorxiv.org However, the growing number of rare and novel mutations complicates this approach. ox.ac.ukresearchgate.netbiorxiv.orgersnet.orgox.ac.uk

Machine learning models are being trained on datasets of rpoB mutations with known resistance phenotypes. ox.ac.ukresearchgate.netbiorxiv.orgersnet.orgox.ac.uk These models incorporate various features, including:

Structural features: Information derived from the 3D structure of the RNA polymerase, such as the distance of a mutation from the rifampicin binding site. ox.ac.ukresearchgate.netbiorxiv.orgersnet.orgox.ac.uk

Chemical features: Changes in the chemical properties of the amino acid introduced by the mutation. ox.ac.ukresearchgate.netbiorxiv.orgersnet.orgox.ac.uk

Evolutionary features: Data on the conservation of amino acid residues across different species. biorxiv.org

Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Drug Development

Quantitative Systems Pharmacology (QSP) is a modeling discipline that integrates computational and experimental methods to examine the dynamic interactions between a drug and a biological system. wikipedia.orgallucent.com QSP models for rifampicin are being developed to support its preclinical and clinical development by simulating its pharmacokinetic and pharmacodynamic properties. igi-global.comresearchgate.net

These models can incorporate a wide range of data, including information from omics technologies, to create a more comprehensive picture of the drug's effects. allucent.com Key applications of QSP in rifampicin research include:

Evaluating new target pathways. igi-global.comresearchgate.net

Optimizing the physicochemical properties of drug candidates. igi-global.comresearchgate.net

Characterizing mechanisms of efficacy and toxicity. igi-global.comresearchgate.net

Translating preclinical data to predict clinical outcomes. igi-global.comresearchgate.netnih.gov

QSP modeling plays a crucial role in predicting clinical risks and simulating outcomes under various dosing regimens, thereby guiding the design of clinical trials and supporting the development of more effective treatment strategies. igi-global.comresearchgate.netnih.gov

Development of Novel Chemical Probes and Derivatives for Target Identification

The rise of rifampicin resistance necessitates the development of new chemical entities that can either overcome existing resistance mechanisms or act on novel targets. nih.gov Research in this area focuses on creating novel chemical probes and derivatives of rifampicin.

One approach involves the synthesis of new rifampicin derivatives. For example, researchers have designed and synthesized derivatives with modifications at various positions of the rifampicin molecule. researchgate.netnih.gov These derivatives are then tested for their ability to modulate the activity of proteins like P-glycoprotein, which is involved in drug efflux, a common resistance mechanism. researchgate.netnih.gov Computational methods are often used to guide the design of these derivatives. mdpi.comchildrensmercy.orgazurewebsites.net For instance, in silico studies have identified potential rifampicin derivatives that could inhibit other essential mycobacterial enzymes, such as the ribonuclease VapC2. mdpi.comchildrensmercy.orgazurewebsites.netresearchgate.net A chemical synthesis scheme was even designed for a promising derivative, verifying its potential for future experimental validation. mdpi.com

Another strategy is to develop compounds that can sensitize resistant bacteria to rifampicin. acs.org An example is the development of lipoguanidines, which are designed to disrupt the bacterial membrane, making it more permeable to antibiotics like rifampicin. acs.org This approach has the potential to restore the efficacy of rifampicin against resistant strains of Gram-negative bacteria. acs.org

The following table provides examples of synthesized Rifampicin derivatives and their intended purpose:

Derivative NameModificationIntended PurposeReference
RedRifReduced derivativeP-glycoprotein activator/inducer researchgate.netnih.gov
PerAcRifPeracetylated derivativeP-glycoprotein activator/inducer researchgate.net
MeORifMono-methoxylated derivativeP-glycoprotein activator/inducer researchgate.net
RIF-155841Derivative designed via SPARK programInhibitor of ribonuclease VapC2 mdpi.com

These efforts in medicinal chemistry and chemical biology are crucial for identifying new ways to combat rifampicin-resistant pathogens.

Interdisciplinary Approaches in this compound Research (e.g., Material Science, Environmental Science)

Addressing the multifaceted challenges posed by rifampicin, particularly in the context of drug resistance and environmental persistence, requires collaboration across diverse scientific disciplines. numberanalytics.comforskningsradet.no Interdisciplinary research, which integrates knowledge, theories, and methods from different fields, is becoming increasingly important. numberanalytics.comforskningsradet.nouoregon.eduscienceeurope.org

Material Science: The field of material science offers innovative solutions for drug delivery. For instance, nanoparticles have been developed to enhance the solubility and delivery of antimicrobial agents. In the context of rifampicin resistance, chitosan (B1678972) nanoparticles loaded with dihydroartemisinin (B1670584) have been shown to inhibit rifampicin-resistant M. tuberculosis by disrupting the cell wall. frontiersin.org This approach demonstrates how material science can contribute to overcoming drug resistance by improving the efficacy of therapeutic agents.

Environmental Science: The widespread use of antibiotics like rifampicin has led to concerns about their environmental impact and the development of antibiotic resistance in the environment. Environmental science plays a crucial role in understanding the fate and effects of rifampicin in various ecosystems. numberanalytics.comforskningsradet.noresearchgate.net Research in this area investigates the presence of rifampicin and its metabolites in environmental samples and assesses their potential to select for resistant microorganisms in soil and water. This knowledge is essential for developing strategies to mitigate the environmental spread of antibiotic resistance.

The convergence of disciplines such as microbiology, chemistry, material science, and environmental science is vital for a holistic approach to rifampicin research, from developing new therapeutic strategies to managing its environmental consequences. forskningsradet.no

Unanswered Questions and Future Research Trajectories

Despite decades of use and extensive research, several critical questions regarding rifampicin remain unanswered, paving the way for future research endeavors.

Key unanswered questions include:

What is the optimal dosing of rifampicin, particularly in specific patient populations such as children, individuals with HIV, and those with severe forms of tuberculosis like TB meningitis? nih.govwho.int

What is the full extent of drug-drug interactions involving rifampicin, and how can they be managed to ensure treatment efficacy and safety? mdpi.com

How do different rpoB mutations precisely affect the fitness of M. tuberculosis and the clinical outcomes of treatment?

What are the detailed mechanisms by which rifampicin modulates the host immune response? researchgate.net

Future research will likely focus on several key trajectories:

High-dose rifampicin for treatment shortening: Clinical trials are ongoing to evaluate if higher doses of rifampicin can safely shorten the duration of tuberculosis treatment. nih.govoup.com

Pharmacometrics and personalized medicine: The use of pooled data analysis and pharmacometric modeling will be crucial for optimizing rifampicin dosing in various patient populations. nih.gov This includes the analysis of data from micro-physiological systems to simulate clinical outcomes and personalize treatment regimens. igi-global.comresearchgate.net

Combination therapies: Further research is needed to identify the most effective partner drugs for rifampicin in combination therapies, especially for drug-resistant infections. mdpi.com

Understanding resistance mechanisms: Continued investigation into the molecular mechanisms of rifampicin resistance beyond rpoB mutations is essential for developing novel countermeasures. mdpi.com

Host-directed therapies: A better understanding of the interplay between rifampicin, the pathogen, and the host immune system may lead to the development of therapies that bolster host defenses. researchgate.net

Addressing these questions and pursuing these research directions will be critical for maximizing the utility of rifampicin in the face of growing antibiotic resistance. mdpi.comnih.gov

Q & A

How can I formulate a research question to study rifampicin sodium’s efficacy using established frameworks like PICOT or FINER?

Methodological Guidance :

  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:
    • Population: TB patients with comorbid HIV.
    • Intervention: this compound inhalable formulation.
    • Comparison: Oral rifampicin.
    • Outcome: Lung bioavailability and sputum conversion rates.
    • Time: 6-month follow-up.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. Ensure novelty by reviewing recent literature on inhalable antibiotics .

Advanced Research Question

Q. What methodologies are recommended for assessing this compound’s induction of CYP450 enzymes in vitro, and how should data be standardized?

Methodological Guidance :

  • Use primary human hepatocytes or HepaRG cells to model CYP3A4 induction. Include controls:
    • Positive control: 20 μmol/L rifampicin (CYP3A4 inducer).
    • Negative control: 10 μmol/L erythromycin .
  • Measure enzyme activity via LC-MS/MS for metabolite formation (e.g., 6β-hydroxy-testosterone for CYP3A4).
  • Standardize data reporting:
    • Present induction ratios (fold-change vs. control) with confidence intervals.
    • Follow journal guidelines for table formatting, including footnotes for abbreviations and statistical thresholds (e.g., p < 0.05) .

Basic Research Question

Q. What are key considerations in designing a Phase I clinical trial for inhalable this compound formulations?

Methodological Guidance :

  • Formulation : Optimize particle size (1–5 µm) for pulmonary delivery using spray drying or micronization. Assess stability under accelerated conditions (40°C/75% RH) .
  • Trial Design :
    • Use a single ascending dose (SAD) design with healthy volunteers.
    • Collect plasma samples at 0, 2, 4, 8, 12, and 24 hours post-dose for pharmacokinetic analysis.
    • Include safety endpoints (e.g., spirometry, adverse event monitoring) .

Advanced Research Question

Q. How can researchers analyze discrepancies between in vitro and in vivo efficacy data of this compound derivatives?

Methodological Guidance :

  • Identify confounders :
    • In vitro limitations: Lack of immune response or pharmacokinetic variability.
    • In vivo factors: Drug-protein binding, tissue penetration.
  • Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. For example, simulate lung concentrations of inhalable rifampicin using parameters from in vitro dissolution and permeability assays.
  • Validate findings with ex vivo models (e.g., infected lung tissue explants) .

Basic Research Question

Q. What parameters should be included in pharmacokinetic/pharmacodynamic (PK/PD) models for this compound in TB treatment?

Methodological Guidance :

  • PK Parameters :
    • AUC0–24, Cmax, Tmax, half-life.
  • PD Endpoints :
    • Minimum inhibitory concentration (MIC) against M. tuberculosis clinical isolates.
    • Time-kill curves under hypoxic conditions (mimicking granulomas).
  • Use non-linear mixed-effects modeling (NONMEM) to correlate exposure with microbial kill rates .

Advanced Research Question

Q. How can experimental approaches investigate HIV co-infection’s impact on rifampicin-resistant TB development?

Methodological Guidance :

  • Retrospective cohort analysis :
    • Use datasets linking HIV status, rifampicin resistance mutations (rpoB gene), and treatment outcomes.
    • Apply multivariate regression to adjust for covariates (CD4 count, ART adherence) .
  • In vitro models : Co-culture M. tuberculosis with HIV-infected macrophages to assess rifampicin efficacy under immune suppression. Measure cytokine profiles (e.g., TNF-α, IL-10) .

Basic Research Question

Q. How to ensure methodological rigor in this compound stability testing under varying conditions?

Methodological Guidance :

  • Forced degradation studies :
    • Expose this compound to heat (60°C), humidity (75% RH), and light (1.2 million lux·hr).
    • Analyze degradation products via HPLC-UV (λ = 334 nm).
  • Data reporting :
    • Tabulate % potency loss over time.
    • Include acceptance criteria (e.g., ±10% of initial potency) and statistical significance (p < 0.05) .

Advanced Research Question

Q. What advanced analytical techniques characterize this compound’s polymorphic forms in solid-state formulations?

Methodological Guidance :

  • Solid-state characterization :
    • Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms.
    • Pair with dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Dissolution testing :
    • Compare bioavailability of polymorphs using biorelevant media (FaSSIF/FeSSIF).
    • Correlate with in vivo absorption data from preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.